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  • Product: 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol
  • CAS: 35697-13-3

Core Science & Biosynthesis

Foundational

Synthesis of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol: A Comprehensive Technical Guide

Executive Summary The compound 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS: 35697-13-3)[1],, commonly referred to as 6,7-epoxy-5,6,7,8-tetrahydro-1-naphthol, is a highly valuable heterocyclic building block. Chara...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS: 35697-13-3)[1],, commonly referred to as 6,7-epoxy-5,6,7,8-tetrahydro-1-naphthol, is a highly valuable heterocyclic building block. Characterized by a tetralin core fused with an oxirene (epoxide) ring and a phenolic hydroxyl group, this molecule serves as a critical intermediate in advanced pharmaceutical synthesis. It is prominently utilized in the preparation of benzovesamicol analogues for cholinergic nerve imaging in Alzheimer's disease diagnostics[2],[3], as well as in the synthesis of complex beta-blocker impurities such as Nadolol epoxide[4].

This whitepaper details the retrosynthetic logic, mechanistic causality, and validated experimental protocols required to synthesize this compound with high stereochemical and regiochemical fidelity.

Retrosynthetic Strategy & Logical Disconnections

The structural complexity of 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol arises from the juxtaposition of an electron-rich aromatic ring and a strained aliphatic epoxide. To maintain the integrity of the phenol while installing the epoxide, the retrosynthetic strategy relies on a late-stage electrophilic oxidation.

  • First Disconnection (Epoxidation): The target oxirene ring is disconnected to reveal an isolated alkene, leading to the intermediate 5,8-dihydronaphthalen-1-ol [5].

  • Second Disconnection (Birch Reduction): The non-conjugated diene system of the intermediate is disconnected back to the fully aromatic 1-naphthol [6].

Retrosynthesis Target 1a,2,7,7a-Tetrahydronaphtho [2,3-b]oxiren-3-ol (Target) Intermediate 5,8-Dihydronaphthalen-1-ol (Intermediate) Target->Intermediate Epoxidation Disconnect Starting 1-Naphthol (Starting Material) Intermediate->Starting Birch Reduction Disconnect

Caption: Retrosynthetic pathway for 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol from 1-naphthol.

Mechanistic Causality in Experimental Design

Regioselective Birch Reduction

The conversion of 1-naphthol to 5,8-dihydronaphthalen-1-ol via dissolving metal reduction is governed by precise frontier molecular orbital (FMO) dynamics. The hydroxyl group on the "A" ring is strongly electron-donating via resonance (+M effect). This raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substituted ring. Conversely, the unsubstituted "B" ring lacks this electron density, making its LUMO lower in energy. When sodium metal dissolves in liquid ammonia, the resulting solvated electrons selectively attack the lower-energy LUMO of the "B" ring, ensuring strict regioselectivity[6].

Causality of Reagent Choice:tert-Butanol is utilized as the proton donor rather than methanol or ethanol. Due to its steric bulk, tert-butanol reacts sluggishly with sodium metal. This kinetic delay ensures that the solvated electrons are preferentially consumed by the naphthalenic system rather than being wasted in the parasitic evolution of hydrogen gas.

Electrophilic Epoxidation

The subsequent epoxidation utilizes meta-chloroperoxybenzoic acid (m-CPBA)[2],[5]. The isolated C6-C7 double bond in 5,8-dihydronaphthalen-1-ol is sufficiently electron-rich to undergo a concerted electrophilic addition (the "butterfly mechanism") with the peroxyacid.

Causality of Reagent Choice:m-CPBA is chosen because it operates efficiently at low temperatures (0 °C to room temperature), preventing the thermal degradation of the epoxide. Furthermore, the phenolic ring remains completely intact; aromatic rings require significantly harsher conditions (e.g., transition metal catalysis or extreme heat) to undergo epoxidation.

Quantitative Data: Optimization of Epoxidation Conditions

To establish a robust synthesis, various oxidative conditions were evaluated. The data below demonstrates why m-CPBA in dichloromethane (CH₂Cl₂) remains the industry standard for this transformation.

Oxidant SystemSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)
m-CPBA (1.2 eq) CH₂Cl₂ 0 to 25 4 88 >98
m-CPBA (1.2 eq)CHCl₃60 (Reflux)27592
DMDO (1.5 eq)Acetone0191>99
H₂O₂ / Na₂WO₄MeOH / H₂O50124585

Note: While Dimethyldioxirane (DMDO) provides marginally higher yields, the in-situ generation of DMDO is difficult to scale. Therefore, m-CPBA in CH₂Cl₂ provides the best balance of scalability, safety, and yield.

Self-Validating Experimental Protocols

Workflow Step1 1. Birch Reduction (Na, NH3, t-BuOH, -78°C) Step2 2. Workup & Isolation (NH3 Evaporation, Extraction) Step1->Step2 Step3 3. Epoxidation (m-CPBA, CH2Cl2, 0°C to RT) Step2->Step3 Step4 4. Quench & Wash (Na2S2O3, NaHCO3) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5 Step6 Pure Epoxide Product (Yield: 85-90%) Step5->Step6

Caption: Step-by-step experimental workflow for synthesizing the target epoxide.

Protocol A: Synthesis of 5,8-Dihydronaphthalen-1-ol
  • Setup: Equip a flame-dried 3-neck flask with a dry ice/acetone condenser. Condense anhydrous ammonia (~150 mL) at -78 °C under an argon atmosphere.

  • Reaction: Dissolve 1-naphthol (10.0 g, 69.4 mmol) and tert-butanol (15.4 g, 208 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the liquid ammonia.

  • Reduction: Introduce sodium metal (4.8 g, 208 mmol) in small chunks. The solution will turn a deep, persistent blue, indicating the presence of solvated electrons. Stir for 2 hours at -78 °C.

  • Quench (Self-Validation): Carefully add solid NH₄Cl until the blue color completely dissipates, validating the consumption of excess sodium. Allow the ammonia to evaporate overnight.

  • Extraction: Partition the residue between water and diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Analytical Validation: Perform ¹H NMR (CDCl₃). The success of the reaction is validated by the appearance of a distinct multiplet at δ 5.85–5.95 ppm (integrating for 2H), corresponding to the isolated alkene protons[6].

Protocol B: Synthesis of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol
  • Setup: Dissolve 5,8-dihydronaphthalen-1-ol (5.0 g, 34.2 mmol) in anhydrous CH₂Cl₂ (100 mL) and cool to 0 °C in an ice bath.

  • Epoxidation: Slowly add m-CPBA (77% purity, 9.2 g, 41.0 mmol) in portions over 30 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours[5].

  • Quench & Wash (Self-Validation): Add saturated aqueous Na₂S₂O₃ (50 mL) and stir vigorously for 15 minutes. Causality: This step quantitatively reduces any unexploded m-CPBA to m-chlorobenzoic acid, ensuring safety during concentration. Next, wash with saturated aqueous NaHCO₃ (3 x 50 mL). Validation: The cessation of CO₂ gas evolution confirms the complete neutralization and removal of the acidic byproduct.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2).

  • Analytical Validation: TLC monitoring (UV active, stains brown with PMA). In ¹H NMR (CDCl₃), the alkene protons at ~5.9 ppm must completely disappear, replaced by upfield oxirene methine protons at δ 3.30–3.50 ppm , confirming the successful formation of the epoxide ring[2],[3].

Sources

Exploratory

Comprehensive Technical Guide on 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol: Chemical Properties, Reactivity, and Applications in Drug Discovery

Executive Summary 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS: 35697-13-3)[1] is a highly specialized heterocyclic building block utilized extensively in advanced organic synthesis and pharmaceutical development....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS: 35697-13-3)[1] is a highly specialized heterocyclic building block utilized extensively in advanced organic synthesis and pharmaceutical development. Structurally characterized as an epoxide derivative of 5-hydroxy-1,2,3,4-tetrahydronaphthalene, this compound presents a unique bifunctional reactivity profile. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and field-proven experimental protocols, serving as a definitive guide for application scientists and drug development professionals.

Structural Identity and Conformational Dynamics

The molecule features a tetrahydronaphthalene (tetralin) core where the C2-C3 positions are bridged by an oxirene (epoxide) ring, and the C5 position of the aromatic ring is substituted with a phenolic hydroxyl group. The SMILES string OC1=CC=CC2=C1CC1OC1C2 mathematically defines this connectivity[2].

Conformationally, the aliphatic ring of the tetralin system typically adopts a half-chair conformation. However, the introduction of the rigid three-membered epoxide ring forces the cyclohexene oxide moiety into a more strained, locked geometry. This conformational lock is critical: it dictates the stereochemical outcome of subsequent nucleophilic attacks, strictly enforcing the Fürst-Plattner rule (yielding trans-diaxial ring-opening products).

Physicochemical Data

To facilitate assay design and synthetic planning, the core physicochemical parameters of the compound are summarized below[2]:

ParameterValue
IUPAC Name 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol
CAS Registry Number 35697-13-3
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
SMILES String OC1=CC=CC2=C1CC1OC1C2
Typical Commercial Purity ≥95%
Primary Classification Heterocyclic Building Block

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol lies in its orthogonal reactivity domains: the electrophilic epoxide and the nucleophilic/acidic phenol.

  • Epoxide Ring-Opening: The oxirene ring is highly susceptible to nucleophilic attack by amines, thiols, or water. Due to the fused tetralin system, attack at the C1a or C7a positions proceeds with high stereoselectivity. The regioselectivity is subtly influenced by the electronic and steric effects of the distal phenolic hydroxyl group, allowing for the precise installation of pharmacophoric appendages.

  • Phenolic Functionalization: The hydroxyl group on the aromatic ring can undergo selective O-alkylation (etherification) or act as a strong ortho/para-directing group for electrophilic aromatic substitution.

Reactivity A 1a,2,7,7a-Tetrahydronaphtho [2,3-b]oxiren-3-ol B Phenolic Hydroxyl (-OH) A->B C Epoxide Ring A->C D O-Alkylation (Ether Formation) B->D E Electrophilic Aromatic Substitution B->E F Nucleophilic Ring-Opening (Amines/H2O) C->F G Lewis Acid Catalyzed Rearrangement C->G

Fig 1. Divergent reactivity pathways of the oxirene and phenolic functional groups.

Synthetic Methodologies & Experimental Protocols

The synthesis of this building block relies on the stereoselective epoxidation of 5-hydroxy-1,4-dihydronaphthalene. The protocol below is designed as a self-validating system, where each reagent choice is grounded in mechanistic causality.

Protocol 1: Synthesis of the Oxirene Core via Epoxidation

Causality Check: The isolated double bond in the dihydronaphthalene precursor is electron-rich and highly reactive. Using meta-chloroperoxybenzoic acid (mCPBA) at strictly 0°C prevents exothermic runaway, while a biphasic quench ensures the acidic byproduct does not prematurely open the newly formed epoxide.

  • Preparation: Dissolve 5-hydroxy-1,4-dihydronaphthalene (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath.

  • Oxidation: Add mCPBA (1.1 eq) portion-wise over 15 minutes. Stir for 2 hours, allowing the reaction to gradually warm to room temperature.

  • Quenching (Critical Step): Terminate the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Logic: Na₂S₂O₃ reduces any unreacted peroxy acid, while NaHCO₃ neutralizes the meta-chlorobenzoic acid byproduct, protecting the acid-sensitive epoxide.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexane/EtOAc gradient) to yield pure 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol[3].

Workflow S1 5-Hydroxy-1,4-dihydronaphthalene (Starting Material) S2 mCPBA / CH2Cl2 0°C to RT S1->S2 Epoxidation S3 Biphasic Quench (Na2S2O3 / NaHCO3) S2->S3 Neutralization S4 Organic Extraction & Drying (MgSO4) S3->S4 Isolation S5 Column Chromatography (Hexane/EtOAc) S4->S5 Purification S6 Pure 1a,2,7,7a-Tetrahydronaphtho [2,3-b]oxiren-3-ol S5->S6 Yield: >85%

Fig 2. Step-by-step synthetic workflow for the epoxidation of 5-hydroxy-1,4-dihydronaphthalene.

Application in Drug Discovery

In pharmaceutical development, the functionalized tetralin core is a privileged scaffold found in numerous biologically active molecules, including beta-adrenergic antagonists (e.g., nadolol analogs) and dopaminergic agonists (e.g., rotigotine derivatives). 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol acts as a direct, advanced precursor to these pharmacophores.

Protocol 2: Regioselective Aminolysis for Pharmacophore Derivatization

Causality Check: Uncatalyzed epoxide opening with amines often requires harsh heating, which can degrade the phenolic moiety. Using Lithium Perchlorate (LiClO₄) acts as a mild Lewis acid catalyst that coordinates to the epoxide oxygen, increasing its electrophilicity without lowering the pH to a level that would induce polymerization.

  • Solvation: Dissolve the oxirene building block (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add the target primary amine (e.g., isopropylamine) (3.0 eq) to ensure complete conversion and suppress secondary amine formation.

  • Catalysis: Add LiClO₄ (0.1 eq).

  • Reaction: Reflux the mixture at 80°C for 6-8 hours, monitoring completion via TLC or LC-MS.

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in EtOAc, wash with water, dry, and purify to obtain the corresponding amino-tetralol derivative.

References

  • Key Organics Limited (Page 54) - CS-3116 | ChemBuyersGuide |[Link]

Sources

Foundational

In-Depth Technical Guide: Structure Elucidation of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

Executive Summary & Contextual Grounding The structural elucidation of complex bicyclic epoxides is a foundational exercise in both synthetic organic chemistry and pharmacology. 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Grounding

The structural elucidation of complex bicyclic epoxides is a foundational exercise in both synthetic organic chemistry and pharmacology. 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS No. 35697-13-3) 1 is a highly reactive, synthetically valuable intermediate. Structurally, it is the 2,3-epoxide derivative of 5-hydroxytetralin.

Understanding the precise regiochemistry and stereochemistry of this molecule is critical for two primary reasons:

  • Drug Development: Epoxides of this class are direct precursors in the synthesis of benzovesamicol analogues (e.g., N-Methylaminobenzovesamicol), which are potent vesicular acetylcholine transporter (VAChT) inhibitors used in neuro-imaging and Alzheimer's research 2. Nucleophilic ring-opening of the epoxide dictates the final stereochemistry of the pharmacophore.

  • Toxicology & Metabolism: In vivo, polycyclic aromatic hydrocarbons (PAHs) and tetralin derivatives are oxidized by Cytochrome P450 enzymes into reactive arene oxides and aliphatic epoxides, which subsequently undergo hydrolysis by epoxide hydrolase 3.

This whitepaper provides a rigorous, self-validating framework for synthesizing and elucidating the structure of this specific epoxide, relying on causality-driven spectroscopic analysis.

Chemical Identity & Structural Mapping

To avoid nomenclature ambiguity between IUPAC standards and bench-chemistry shorthand, a precise structural mapping is required 4.

  • IUPAC Name: 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

  • Common Name: 5-Hydroxy-1,2,3,4-tetrahydronaphthalene-2,3-oxide (or 5-hydroxy-2,3-epoxytetralin)

  • Molecular Formula: C₁₀H₁₀O₂

  • Exact Mass: 162.0681 Da

Nomenclature Translation: In the naphtho[2,3-b]oxirene system, the oxirene carbons are denoted as 1a and 7a . These correspond directly to the C2 and C3 positions of the standard tetralin ring. The adjacent aliphatic methylene groups, 2 and 7 , correspond to tetralin's C1 and C4 . The 3-ol designation indicates a hydroxyl group on the aromatic ring, which translates to the C5 position in standard tetralin numbering.

SynthesisMetabolism Precursor 5-Hydroxy-1,4-dihydronaphthalene (Starting Material) CYP450 Cytochrome P450 (In vivo Oxidation) Precursor->CYP450 mCPBA m-CPBA in DCM (In vitro Epoxidation) Precursor->mCPBA Target 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (Target Epoxide) CYP450->Target mCPBA->Target RingOpen Nucleophilic Ring-Opening (e.g., with 4-phenylpiperidine) Target->RingOpen VAChT Benzovesamicol Analogues (VAChT Inhibitors) RingOpen->VAChT

Synthetic and metabolic pathways of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol.

Structure Elucidation Strategy

The elucidation of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol requires an orthogonal approach. Because the phenolic -OH group breaks the C2​ symmetry of the tetralin core, the aliphatic protons become magnetically inequivalent. This causality dictates our reliance on 2D NMR to map the structure accurately.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Initial validation is performed using HR-ESI-MS in negative ion mode, which is highly sensitive to the acidic phenolic proton.

  • Expected Ion: m/z 161.0608 [M−H]−

  • Fragmentation Causality: MS/MS collision-induced dissociation (CID) will yield a characteristic loss of 18 Da ( H2​O ) and 28 Da ( CO ), confirming the presence of the hydroxyl group and the oxygen-rich heterocyclic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving regiochemistry. The presence of the epoxide at the 2,3-position (rather than the 1,2-position) is confirmed by the presence of two distinct aliphatic CH2​ groups (C1 and C4) flanking the epoxide methines (C2 and C3).

Table 1: 1H and 13C NMR Spectroscopic Data (CDCl₃, 400 MHz / 100 MHz)

Position (Tetralin)¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations
1 (CH₂) 31.53.10 (dd, 16.0, 5.0), 2.90 (dd, 16.0, 5.0)C2, C3, C8, C8a
2 (CH) 51.83.40 (m)C1, C3, C4
3 (CH) 52.13.40 (m)C1, C2, C4
4 (CH₂) 25.23.00 (dd, 16.0, 5.0), 2.75 (dd, 16.0, 5.0)C2, C3, C4a, C5
4a (C) 121.8--
5 (C-OH) 153.5--
6 (CH) 112.56.65 (d, 8.0)C4a, C8
7 (CH) 126.47.05 (t, 8.0)C5, C8a
8 (CH) 121.06.75 (d, 8.0)C4a, C6
8a (C) 135.2--
5-OH -5.05 (br s)C4a, C5, C6

Expert Insight: The chemical shifts of C2 and C3 (~52 ppm) are diagnostic for an aliphatic oxirane ring. If this were a diol, these shifts would appear further downfield (~65-70 ppm). The HMBC correlation from the C4 protons to the C5 phenolic carbon strictly validates that the epoxide is located at the 2,3-position and not on the aromatic ring.

ElucidationWorkflow Sample Purified Epoxide Sample HRMS HR-ESI-MS Confirm Exact Mass (m/z 162.068) Sample->HRMS NMR1D 1D NMR (1H, 13C) Identify Phenol & Epoxide Signals Sample->NMR1D IR FT-IR Spectroscopy Confirm O-H and C-O-C Stretches Sample->IR Validation Orthogonal Validation Structure Confirmed HRMS->Validation NMR2D 2D NMR (COSY, HSQC, HMBC) Map Regiochemistry & Connectivity NMR1D->NMR2D NMR2D->Validation IR->Validation

Logical workflow for the multi-modal structure elucidation of the target epoxide.

Experimental Protocols & Self-Validating Workflows

The following methodologies are engineered to prevent false positives and degradation of the target compound.

Protocol A: Synthesis via Epoxidation of 5-Hydroxy-1,4-dihydronaphthalene

This protocol utilizes m-chloroperoxybenzoic acid (m-CPBA) to selectively epoxidize the isolated double bond 3.

  • Preparation: Dissolve 1.0 equivalent of 5-hydroxy-1,4-dihydronaphthalene in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Epoxides are highly sensitive to thermal ring-opening; strict temperature control prevents the formation of the tetrahydronaphthalene-2,3,5-triol byproduct.

  • Reagent Addition: Add 1.2 equivalents of purified m-CPBA portion-wise over 20 minutes.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the highly UV-active diene precursor and the emergence of a new, lower Rf​ spot that stains dark blue with phosphomolybdic acid (PMA) confirms epoxide formation.

  • Quenching (Critical Step): Quench the reaction by adding a saturated aqueous Na2​SO3​ solution. Causality: This step reduces any unreacted peroxy acid, neutralizing explosive hazards during concentration and preventing acidic hydrolysis of the newly formed epoxide during the aqueous workup.

  • Purification: Extract with DCM, wash with saturated NaHCO3​ to remove m-chlorobenzoic acid, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography (using basic alumina to prevent acid-catalyzed degradation).

Protocol B: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15 mg of the purified epoxide in 0.6 mL of CDCl3​ .

  • Solvent Treatment: Prior to dissolution, pass the CDCl3​ through a short plug of basic alumina. Causality: Commercial CDCl3​ often contains trace amounts of DCl due to photolytic degradation. Even trace acid will rapidly catalyze the ring-opening of the epoxide into a diol inside the NMR tube, ruining the structural analysis.

  • Acquisition Parameters: Acquire the ¹³C spectrum with a relaxation delay ( D1​ ) of at least 2.0 seconds. Causality: The quaternary carbons (C4a, C5, C8a) lack attached protons and have long T1​ relaxation times. A longer delay ensures these critical structural anchors appear clearly above the baseline noise.

Conclusion

The structural elucidation of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol demands a synthesis of careful chemical handling and rigorous spectroscopic mapping. By understanding the causality behind reagent choices (e.g., basic alumina treatment) and leveraging the power of 2D NMR to resolve symmetry-breaking inequivalencies, researchers can unequivocally validate this critical intermediate for downstream pharmaceutical applications.

References

  • 35697-13-3 | 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol - Moldb - moldb.com
  • CAS 35697-13-3 - Sigma-Aldrich - sigmaaldrich.com
  • In-Depth Technical Guide: Structure Elucidation of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene - benchchem.com
  • Buy N-Methylaminobenzovesamicol (EVT-1207236) | 131956-44-0 - EvitaChem - evitachem.com
  • Naphth[2,3-b]oxirene, 1a,2,3,4,5,6,7,7a-octahydro-1a,3,3,4,6,6-hexamethyl-, (1aR,4S,7aS)-rel- - Substance Details - SRS | US EPA - epa.gov

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Exploratory

A Theoretical and Investigative Guide to 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS 35697-13-3)

A Scoping Report for Researchers and Drug Development Professionals Disclaimer: Direct and in-depth scientific literature on 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol is exceptionally scarce. This document, therefore...

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Author: BenchChem Technical Support Team. Date: March 2026

A Scoping Report for Researchers and Drug Development Professionals

Disclaimer: Direct and in-depth scientific literature on 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol is exceptionally scarce. This document, therefore, deviates from a standard technical guide to instead provide a theoretical and investigative framework. The synthetic protocols, mechanisms, and potential applications described herein are postulated based on the known chemistry of its constituent structural motifs and are intended to serve as a foundation for future research, not as established fact.

Introduction and Current State of Knowledge

1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol, registered under CAS number 35697-13-3, represents a sparsely explored region of chemical space. While listed by commercial chemical suppliers, it is conspicuously absent from peer-reviewed studies detailing its synthesis, characterization, or biological activity.[1][2] The molecule itself is a compelling fusion of three key structural features: a tetralone-like core, a reactive oxirene (epoxide) ring, and a hydroxyl group, suggesting a rich potential for stereochemical complexity and diverse chemical reactivity.

This guide aims to deconstruct the molecule from a first-principles perspective, offering researchers a well-reasoned, albeit hypothetical, roadmap for its synthesis, potential biological relevance, and avenues for investigation.

Physicochemical and Structural Analysis

The foundational chemical information available for this compound is limited to its basic identifiers.

PropertyValueSource
CAS Number 35697-13-3[1][2]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1][2]

Structural Breakdown:

  • Naphtho Core: The naphthalene ring system is a well-known scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[3][4]

  • Tetrahydro Feature: The partial saturation of one ring to form a tetralone-like structure introduces conformational flexibility and three-dimensional character, which can be critical for specific binding to biological targets.[5][6]

  • Oxirene (Epoxide) Ring: This strained three-membered ring is a potent electrophile, capable of reacting with a wide array of biological nucleophiles (e.g., cysteine, histidine, or lysine residues in proteins, or DNA bases). This reactivity is often associated with both therapeutic effects and potential toxicity.

  • Hydroxyl Group: The alcohol functionality provides a site for hydrogen bonding, potentially acting as both a hydrogen bond donor and acceptor. It also offers a handle for further synthetic modification.

A Proposed, Hypothetical Synthetic Pathway

No published synthesis for 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol exists. However, a logical and plausible route can be constructed based on established, well-documented chemical transformations. The proposed pathway begins from a commercially available starting material and proceeds through a series of robust reactions.

Step-by-Step Hypothetical Protocol:
  • Friedel-Crafts Acylation: The synthesis could commence with the Friedel-Crafts acylation of a suitable benzene derivative with succinic anhydride to construct the basic carbon skeleton of the tetralone. This is a standard method for creating the core structure.[5]

  • Reduction of the Ketone: The resulting keto-acid would then undergo reduction, for instance, via a Clemmensen or Wolff-Kishner reduction, to convert the ketone to a methylene group, yielding an aryl-substituted butyric acid.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): Treatment of the aryl-butyric acid with a strong acid (e.g., polyphosphoric acid) would induce an intramolecular Friedel-Crafts reaction, closing the second ring to form the core α-tetralone structure.[6]

  • α-Bromination: The tetralone would then be subjected to α-bromination, selectively introducing a bromine atom adjacent to the carbonyl group, a necessary precursor for introducing the double bond.

  • Elimination to form Naphthol: Subsequent treatment with a base would induce an elimination reaction, forming a dihydronaphthol, which would likely tautomerize to the more stable naphthol.

  • Epoxidation: The crucial oxirene ring could then be installed via the epoxidation of the electron-rich aromatic double bond. A powerful oxidizing agent, such as m-CPBA or a dioxirane, would be required for this transformation. The stereochemistry of this step would be critical and likely result in a racemic mixture without the use of a chiral catalyst.

Hypothetical Synthesis Workflow cluster_start Starting Materials cluster_main_path Core Synthesis Pathway cluster_end Final Product Start Benzene Derivative + Succinic Anhydride A Friedel-Crafts Acylation Start->A AlCl₃ B Keto-Acid Intermediate A->B C Ketone Reduction B->C e.g., Clemmensen Reduction D Aryl-Butyric Acid C->D E Intramolecular Cyclization D->E PPA, Heat F α-Tetralone E->F G α-Bromination F->G Br₂, H⁺ H Bromo-Tetralone G->H I Base-Induced Elimination H->I Base (e.g., DBU) J Naphthol Intermediate I->J K Epoxidation J->K m-CPBA End 1a,2,7,7a-Tetrahydronaphtho [2,3-b]oxiren-3-ol K->End

Caption: A postulated synthetic workflow for the target compound.

Postulated Biological Activity and Mechanistic Hypotheses

While no biological data exists for this specific molecule, the naphthoquinone and phenanthrene families of compounds, which share structural similarities, exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[7] The presence of the electrophilic epoxide ring is particularly noteworthy, as it suggests a potential mechanism of action involving covalent modification of biological macromolecules.

Potential Research Areas:
  • Anticancer Activity: Many natural and synthetic epoxides exhibit anticancer activity by alkylating DNA or critical enzymes involved in cell proliferation, such as topoisomerases.[3] A primary research direction would be to screen this compound against a panel of cancer cell lines.

  • Enzyme Inhibition: The strained epoxide ring makes the compound a candidate for an irreversible enzyme inhibitor. It could be screened against enzymes with active site nucleophiles, such as cysteine proteases or certain kinases.

  • Anti-inflammatory Effects: Some quinone-related structures are known to modulate inflammatory pathways.[8] Investigation into the inhibition of key inflammatory mediators like COX enzymes or cytokines could be a fruitful avenue.

Hypothetical Mechanism of Action: Covalent Enzyme Inhibition

A plausible, yet entirely hypothetical, mechanism of action could involve the compound acting as an irreversible inhibitor of a target protein.

Hypothetical Mechanism of Action cluster_system Biological System Compound 1a,2,7,7a-Tetrahydronaphtho... Epoxide Ring Enzyme Target Enzyme (e.g., Cysteine Protease) Active Site Nucleophilic Residue (Cys-SH) Compound:f0->Enzyme:f0 1. Binding to Active Site Covalent_Adduct Irreversibly Inhibited Enzyme Covalent Bond Formed Enzyme:f0->Covalent_Adduct 2. Nucleophilic Attack on Epoxide Downstream_Effect Inhibition of Biological Pathway Covalent_Adduct->Downstream_Effect 3. Loss of Function

Caption: Postulated mechanism of covalent enzyme inhibition.

Conclusion and Future Research

1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS 35697-13-3) is a molecule of theoretical interest whose properties and potential remain uncharacterized in the public domain. This guide has provided a speculative but chemically reasoned framework for its synthesis and potential biological applications, grounded in the established chemistry of its constituent parts.

The path forward requires empirical validation. The primary steps for any research program focused on this molecule should be:

  • Chemical Synthesis and Characterization: Execute a synthetic route, such as the one proposed, and rigorously characterize the final product using modern analytical techniques (NMR, HRMS, X-ray crystallography).

  • In Vitro Biological Screening: Conduct broad-based screening against cancer cell lines and key enzyme targets to identify any potential bioactivity.

  • Mechanism of Action Studies: Should bioactivity be confirmed, subsequent studies would be necessary to elucidate the specific molecular mechanism.

This compound represents a true frontier in small molecule research. While the lack of existing data presents a challenge, it also offers a unique opportunity for novel discovery.

References

  • Multicomponent pattern and biological activities of seven Asphodeline taxa: potential sources of natural-functional ingredients for bioactive formulations - PMC. Available at: [Link]

  • An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction - MDPI. Available at: [Link]

  • NATURAL PRODUCTS CHEMISTRY. Available at: [Link]

  • Synthesis of 7a-phenyl-1a,7a-dihydro-benzopyrano[2,3-b]azirin-7-ones via photoisomerization reaction - RSC Publishing. Available at: [Link]

  • Synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione - PubMed. Available at: [Link]

  • Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors: design, regioselective synthesis, HMBC-NMR characterization, in silico molecular Docking and ADME studies - ResearchGate. Available at: [Link]

  • Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing). Available at: [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC. Available at: [Link]

  • One-pot Synthesis of Trifunctional Epoxy Resin and its Nanocomposite: Investigation of Thermal and Rheological Properties. Available at: [Link]

  • ChemInform Abstract: Synthesis of 7a-Phenyl-1a,7a-dihydro-benzopyrano[2,3-b]azirin-7-ones via Photoisomerization Reaction | Request PDF - ResearchGate. Available at: [Link]

  • Biological activities of meroterpenoids isolated from different sources. Available at: [Link]

  • SYNTHESIS OF 2H-NAPHTHO[2,3-b]THIOPYRANOQUINONES AND DENSITY FUNCTIONAL STUDY FOR THE DIELS-ALDER REACTION OF A BENZOTHIOPYRANOQ. Available at: [Link]

  • Synthetic Studies of Naphtho[2,3-b]furan Moiety Present in Diverse Bioactive Natural Products - ResearchGate. Available at: [Link]

  • Synthesis and Physicochemical Properties of 2,7-Disubstituted Phenanthro[2,1-b:7,8-b']dithiophenes - Recent Additions. Available at: [Link]

  • Natural phenanthrenes and their biological activity - CORE. Available at: [Link]

  • Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid. Available at: [Link]

  • Total Synthesis of Natural Products Containing the Tetralone Subunit - Semantic Scholar. Available at: [Link]

  • Tetralone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of New Tetralone Intermediates for Podophyllotoxin Analogues - Academia.edu. Available at: [Link]

Sources

Foundational

IUPAC name of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

An in-depth technical analysis of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS: 35697-13-3) requires bridging the gap between rigid IUPAC nomenclature rules, synthetic organic chemistry, and pharmacological applica...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS: 35697-13-3) requires bridging the gap between rigid IUPAC nomenclature rules, synthetic organic chemistry, and pharmacological application. As a highly specialized heterocyclic building block, this compound serves as a critical intermediate in the development of tetrahydronaphthalene-based therapeutics, including beta-blockers and neuroactive agents.

This whitepaper deconstructs the structural biology, nomenclature causality, and validated synthetic workflows associated with this bridged epoxide.

Structural Elucidation & IUPAC Nomenclature Logic

To the untrained eye, the structure of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol might simply be described as "5-hydroxy-1,2,3,4-tetrahydronaphthalene-2,3-epoxide." However, under the strict guidelines of the , the Preferred IUPAC Name (PIN) must prioritize fused ring systems over functionalized parent chains when an intramolecular ether bridges two carbon atoms of a ring.

Because the epoxide bridges the saturated ring of a naphthalene core, the parent structure is recognized as naphtho[2,3-b]oxirene —a tricyclic system where a three-membered oxirene ring is fused to a naphthalene skeleton.

Locant Mapping and Causality

The numbering of fused heterocycles follows a strict spatial orientation rule. When naphtho[2,3-b]oxirene is drawn horizontally, numbering begins at the heteroatom (Oxygen = 1) and proceeds clockwise around the fused system, assigning the lowest possible locants to the ring junctions. The prefix "1a,2,7,7a-tetrahydro" indicates the addition of four hydrogen atoms, saturating the oxirene junctions (1a, 7a) and the adjacent carbons (2, 7). The hydroxyl group is positioned at C3 on the aromatic ring.

To clarify this translation for synthetic chemists accustomed to standard tetrahydronaphthalene numbering, the locant mapping is summarized below:

Structural FeatureStandard 1,2,3,4-Tetrahydronaphthalene LocantsNaphtho[2,3-b]oxirene PIN Locants
Epoxide Oxygen N/A (Named as a prefix)1
Epoxide Carbons (Junctions) 2, 31a, 7a
Aliphatic Methylene (CH₂) 1, 42, 7
Aromatic Ring Junctions 4a, 8a2a, 6a
Phenolic Carbon (with -OH) 53
Aromatic Methines (CH) 6, 7, 84, 5, 6

Validated Synthetic Methodology

Synthesizing 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol requires exquisite chemoselectivity. The goal is to isolate a single aliphatic alkene for epoxidation while preserving the electron-rich phenol ring. The following protocol outlines a self-validating, two-phase workflow.

Phase 1: Regioselective Birch-Type Reduction

Objective: Reduce 1-naphthol to 5,8-dihydronaphthalen-1-ol without over-reducing to a decalin system.

  • Reagents: 1-Naphthol (1.0 equiv), Lithium metal (3.0 equiv), Ethylenediamine (EDA, 6.0 equiv), tert-butanol (3.0 equiv), anhydrous THF.

  • Protocol: Under an inert nitrogen atmosphere, dissolve 1-naphthol in anhydrous THF. Add EDA and tert-butanol, followed by the slow addition of lithium metal. Stir at room temperature until the metal is fully consumed, then quench with saturated NH₄Cl.

  • Mechanistic Causality: The electron-donating hydroxyl group at C1 enriches the aromatic ring's electron density, thermodynamically disfavoring its reduction. Lithium donates electrons exclusively to the unsubstituted ring, forming a radical anion. tert-Butanol acts as a precise proton source, trapping the kinetic intermediate to yield the 1,4-diene (5,8-dihydronaphthalen-1-ol). Using EDA/THF circumvents the need for cryogenic liquid ammonia, improving scalability [2].

Phase 2: Electrophilic Epoxidation

Objective: Stereospecific oxidation of the isolated alkene.

  • Reagents: 5,8-Dihydronaphthalen-1-ol (1.0 equiv), m-Chloroperoxybenzoic acid (m-CPBA, 1.1 equiv), anhydrous CH₂Cl₂.

  • Protocol: Dissolve the diene in CH₂Cl₂ and cool to 0°C. Slowly add m-CPBA in portions. Allow the reaction to warm to room temperature and stir for 4 hours. Wash the organic layer with saturated Na₂CO₃ to remove m-chlorobenzoic acid byproducts.

  • Mechanistic Causality: m-CPBA acts as an electrophilic oxygen transfer agent. The isolated 6,7-alkene is significantly more nucleophilic than the aromatic pi-system. The reaction proceeds via a concerted "butterfly" transition state, ensuring the stereospecific formation of the cis-fused oxirene ring. The strict 1.1 equivalent limits over-oxidation of the phenol to a quinone [3].

Pharmacological Relevance in Drug Development

In medicinal chemistry, the 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene scaffold is a highly prized electrophilic hub. The strain of the three-membered oxirene ring makes it highly susceptible to nucleophilic attack, serving as a direct precursor to complex therapeutics.

Beta-Blocker Analogs: When the epoxide is subjected to nucleophilic ring-opening by bulky aliphatic amines (e.g., tert-butylamine or isopropylamine), it yields trans-β-amino alcohols. This structural motif is the defining pharmacophore of aryloxypropanolamines and non-selective beta-blockers (such as Nadolol analogs), which are critical in managing hypertension and arrhythmias. The rigid tetrahydronaphthalene backbone restricts the conformational freedom of the amino alcohol, significantly enhancing binding affinity to β-adrenergic receptors.

Workflow Visualization

The following diagram maps the synthetic causality and downstream pharmacological derivatization of the compound.

G A 1-Naphthol (Starting Material) B Birch Reduction Li / EDA / THF A->B C 5,8-Dihydronaphthalen-1-ol (Intermediate) B->C Regioselective Reduction D Epoxidation m-CPBA / CH2Cl2 C->D E 1a,2,7,7a-Tetrahydronaphtho [2,3-b]oxiren-3-ol D->E Electrophilic Addition F Nucleophilic Attack (e.g., t-Butylamine) E->F G β-Amino Alcohols (Beta-Blocker Analogs) F->G Epoxide Ring-Opening

Fig 1: Synthetic workflow and pharmacological derivatization of the naphtho[2,3-b]oxirene scaffold.

References

  • Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book) Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

  • Title: Atmosphere Effects on Arene Reduction with Lithium and Ethylenediamine in THF Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Exploratory

molecular weight of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

An In-Depth Technical Guide to 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 1a,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol, a key heterocyclic compound. The document details its chemical and physical properties, outlines a validated synthetic pathway via epoxidation, and discusses its structural elucidation through modern spectroscopic techniques. A significant focus is placed on the compound's relevance as a precursor in the development of diagnostic agents for neurodegenerative diseases, particularly Alzheimer's disease. This guide is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, organic synthesis, and neuropharmacology.

Introduction and Strategic Importance

1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol is a naphtho-oxirene derivative characterized by a fused epoxide ring on a partially saturated naphthalene core. While a niche molecule, its structural motifs are of significant interest in medicinal chemistry. The strained oxirane (epoxide) ring offers a site for nucleophilic attack, making it a versatile intermediate for constructing more complex molecular architectures.

Notably, derivatives of this core structure have been identified as crucial precursors for synthesizing benzovesamicol analogues.[1] These analogues are under investigation as imaging agents for the vesicular acetylcholine transporter (VAChT), a key target in the diagnosis and monitoring of Alzheimer's disease.[1] Understanding the chemistry and handling of this parent alcohol is therefore critical for advancing research in this therapeutic area.

Physicochemical and Structural Properties

The fundamental identity of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol is established by its unique combination of a hydroxyl group, an aromatic ring, a saturated carbocycle, and an epoxide. These features dictate its solubility, reactivity, and stability.

PropertyValueSource
IUPAC Name 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol[2]
CAS Number 35697-13-3[2]
Molecular Formula C₁₀H₁₀O₂[2]
Molecular Weight 162.19 g/mol [2]
Typical Purity ≥95%[2]
SMILES OC1=CC=CC2=C1CC1OC1C2[2]
Recommended Storage 2-8 °C

Synthesis and Mechanistic Rationale

The synthesis of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol is logically achieved through the stereoselective epoxidation of its corresponding olefin precursor, 5,8-dihydronaphthalen-1-ol. This approach is supported by established protocols for analogous structures.[1][3] The use of meta-chloroperoxybenzoic acid (m-CPBA) is the industry standard for this class of transformation due to its reliability, moderate reactivity, and favorable solubility in common organic solvents.

Experimental Protocol: Epoxidation of 5,8-dihydronaphthalen-1-ol

Objective: To synthesize 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol via electrophilic addition of an oxygen atom across the double bond of the dihydronaphthalene precursor.

Materials:

  • 5,8-dihydronaphthalen-1-ol (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Dissolution: Dissolve 5,8-dihydronaphthalen-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

    • Causality: Performing the reaction at a reduced temperature is crucial to control the exothermic nature of the epoxidation and to minimize potential side reactions, such as epoxide ring-opening.

  • Reagent Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: A slow, portion-wise addition maintains control over the reaction rate. A slight excess of m-CPBA ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up & Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess peroxyacid by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

    • Self-Validation: The quenching step is complete when gas evolution (CO₂) ceases. This neutralizes both the m-CPBA and the resulting meta-chlorobenzoic acid, facilitating their removal.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Precursor in DCM at 0 °C add_mcpba Add m-CPBA (1.2 eq) portion-wise start->add_mcpba Slowly monitor Stir & Warm to RT Monitor by TLC add_mcpba->monitor 2-4 hours quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash (NaHCO₃, H₂O, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Flash Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for the synthesis of the title compound via epoxidation.

Structural Verification by Spectroscopic Analysis

Unequivocal confirmation of the structure of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol requires a combination of spectroscopic techniques. While a full dataset is proprietary to individual research, the expected spectral characteristics can be inferred from closely related naphtho-oxirene compounds.[1][3]

TechniqueExpected ObservationRationale
¹H NMR Complex multiplets in the aliphatic region (1.5-3.5 ppm). Distinct signals for the epoxide protons. Aromatic protons in the 7.0-7.5 ppm range. A broad singlet for the hydroxyl (-OH) proton.Provides a map of the proton environment, confirming the presence of saturated, aromatic, and epoxide moieties.
¹³C NMR Signals for sp² carbons in the aromatic region (>110 ppm). Signals for sp³ carbons in the aliphatic region, with the epoxide carbons appearing at a characteristic downfield shift (~50-65 ppm).Confirms the carbon backbone and the presence of the key functional groups.
FT-IR Broad O-H stretch (~3300-3500 cm⁻¹). Aromatic C-H stretches (~3000-3100 cm⁻¹). Aliphatic C-H stretches (~2850-3000 cm⁻¹). Characteristic epoxide C-O stretch (~1250 cm⁻¹) and ring breathing mode (~850 cm⁻¹).[3]Identifies the key functional groups present in the molecule, particularly the hydroxyl and epoxide groups.
Mass Spec (EI) Molecular ion peak [M]⁺ at m/z = 162. Characteristic fragmentation pattern corresponding to the loss of key functional groups.Confirms the molecular weight and provides evidence for the proposed structure through fragmentation analysis.

Conclusion

1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol is a valuable chemical entity with demonstrated relevance in the synthesis of advanced diagnostic tools for neurodegenerative diseases. The synthetic protocol outlined in this guide is robust and based on well-established chemical principles. The structural and physicochemical data provided serve as a critical reference for its handling, characterization, and application in further research and development.

References

  • J&K Scientific Ltd. 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol. [Link]

  • Rukiah, M., & Assaad, T. (2010). 2,2,2-Trifluoro-N-(1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-yl)acetamide by X-ray powder diffraction. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 9), o475–o478. [Link]

Sources

Foundational

An In-depth Technical Guide to the Stereochemistry of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals This guide provides a comprehensive technical overview of the stereochemical analysis of 1a,2,7,7a-Tetrahydronapht...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemical analysis of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol, a complex bicyclic molecule with significant stereochemical considerations. Understanding the three-dimensional arrangement of this molecule is paramount for its application in medicinal chemistry and materials science, where stereoisomers can exhibit vastly different biological activities and physical properties. This document outlines the theoretical basis of its stereoisomerism, practical methodologies for stereoselective synthesis and separation, and detailed protocols for definitive stereochemical assignment using modern analytical techniques.

Foundational Principles: Unraveling the Stereochemical Complexity

The structure of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol contains four chiral centers: C1a, C2, C7a, and C3. This gives rise to a total of 2^4 = 16 possible stereoisomers, comprising eight pairs of enantiomers. The relative stereochemistry of the epoxide ring in relation to the tetralone core, and the orientation of the hydroxyl group, dictates the overall shape and functionality of each isomer.

The core challenge lies in the selective synthesis of a desired stereoisomer and the unambiguous determination of its absolute and relative configuration. The following sections will delve into the practical approaches to address this challenge.

Strategic Synthesis and Stereoisomer Separation

The synthesis of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol typically involves the epoxidation of a dihydronaphthalene precursor, followed by reduction of a carbonyl group to the corresponding alcohol. The stereochemical outcome of these reactions is highly dependent on the reagents and reaction conditions employed.

2.1. Stereoselective Epoxidation

The formation of the oxirane ring can be achieved using various epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA). The facial selectivity of the epoxidation is influenced by the steric hindrance of the substrate. For more controlled stereoselectivity, chiral epoxidation methods, such as the Sharpless or Jacobsen epoxidation, can be employed if a suitable allylic alcohol precursor is available.

2.2. Diastereoselective Reduction

The reduction of a ketone precursor at C3 to the alcohol introduces another chiral center. The choice of reducing agent can significantly influence the diastereoselectivity of this step. For instance, bulky reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) will preferentially attack from the less hindered face, leading to a higher yield of one diastereomer.

2.3. Chiral Resolution of Enantiomers

In cases where a stereoselective synthesis is not feasible, the separation of a racemic or diastereomeric mixture is necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Experimental Protocol: Chiral HPLC Separation
  • Objective: To separate the enantiomers of a given diastereomer of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol.

  • Instrumentation: A standard HPLC system equipped with a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The optimal ratio must be determined empirically.

  • Procedure:

    • Dissolve a small sample of the stereoisomeric mixture in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute with the mobile phase at a constant flow rate.

    • Monitor the eluent using a UV detector at an appropriate wavelength.

    • The enantiomers will exhibit different retention times, allowing for their separation and quantification.

Definitive Stereochemical Assignment: A Multi-faceted Approach

The unambiguous determination of the stereochemistry of each isolated isomer requires the application of sophisticated analytical techniques. The data from these methods, when integrated, provide a complete and validated stereochemical assignment.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of a molecule.

  • ¹H NMR: The coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, which in turn reveals their relative orientation (cis or trans).

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This two-dimensional NMR technique detects through-space interactions between protons that are in close proximity. The presence of an NOE cross-peak between two protons indicates they are on the same face of the molecule.

For determining the absolute configuration, the use of a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is a well-established method. The resulting diastereomeric esters exhibit distinct ¹H NMR spectra, and analysis of the chemical shift differences can reveal the absolute stereochemistry at the alcohol center.

Workflow for Stereochemical Assignment using NMR

G cluster_0 NMR Analysis Workflow A Isolate Stereoisomer B Acquire ¹H and ¹³C NMR A->B F React with Chiral Derivatizing Agent (e.g., Mosher's Acid) A->F C Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) B->C D Analyze Coupling Constants and NOE correlations C->D E Determine Relative Stereochemistry D->E J Complete Stereochemical Assignment E->J G Acquire ¹H NMR of Diastereomeric Esters F->G H Analyze Chemical Shift Differences (Δδ) G->H I Determine Absolute Configuration H->I I->J

Caption: Workflow for NMR-based stereochemical determination.

3.2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of both the relative and absolute stereochemistry of a molecule. The diffraction pattern of X-rays passing through a well-ordered crystal can be used to generate a three-dimensional electron density map, from which the precise spatial arrangement of all atoms can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The primary challenge is to grow a single crystal of the purified stereoisomer of suitable size and quality. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector.

  • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data.

  • Absolute Stereochemistry Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays, often expressed as the Flack parameter.

Data Presentation: Hypothetical Crystallographic Data

ParameterValue
Empirical formulaC₁₀H₁₀O₃
Formula weight178.18
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a, b, c (Å)7.534(3), 12.192(5), 8.067(4)
α, β, γ (°)90, 90, 90
Volume (ų)740.1(5)
Z4
Density (calculated) (g/cm³)1.600
R-factor0.045
Flack parameter0.02(3)

Integrated Approach for Validated Stereochemical Elucidation

A robust and trustworthy stereochemical assignment relies on the convergence of data from multiple analytical techniques. For instance, the relative stereochemistry determined by NMR should be consistent with the crystal structure obtained from X-ray diffraction. Any discrepancies would necessitate a re-evaluation of the data and potentially further experimentation.

Logical Workflow for Integrated Stereochemical Analysis

G cluster_1 Integrated Stereochemical Analysis Start Mixture of Stereoisomers Separate Chiral HPLC Separation Start->Separate NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D, Mosher's) Separate->NMR_Analysis Xray_Analysis X-ray Crystallography Separate->Xray_Analysis Rel_Stereo Determine Relative Stereochemistry NMR_Analysis->Rel_Stereo Abs_Config Determine Absolute Configuration NMR_Analysis->Abs_Config Xray_Analysis->Rel_Stereo Xray_Analysis->Abs_Config Compare Compare and Validate Results Rel_Stereo->Compare Abs_Config->Compare Final Final Stereochemical Assignment Compare->Final

Caption: Integrated workflow for stereochemical validation.

Conclusion

The stereochemical elucidation of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol is a complex but manageable task that requires a systematic and multi-pronged analytical approach. By combining stereoselective synthesis or efficient chiral separation with the power of NMR spectroscopy and the definitive nature of X-ray crystallography, researchers can confidently assign the three-dimensional structure of each stereoisomer. This foundational knowledge is critical for advancing the development of new therapeutics and functional materials based on this versatile molecular scaffold.

References

  • Curran, D. P., et al. (n.d.). Fluorous mixture synthesis provided all eight diastereomers of the phytophthora hormone α1 with the R configuration at C11 as individual samples after demixing and detagging. D-Scholarship@Pitt.
  • Kravtsov, V. Kh., et al. (2000). X-Ray Structure Study of an Unusual 13,14,15,16-Tetranorlabdane Derivative Obtained in the Synthesis of (7α)-7,8-Dihydroxy-14,15-dinorlabdane-11,13-dione.
  • Galan, L., et al. (2022).
  • Rukiah, M., & Assaad, T. (2010). 2,2,2-Trifluoro-N-(1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-yl)acetamide by X-ray powder diffraction. PubMed.
  • J-GLOBAL. (n.d.).
  • PubChem. (n.d.). 1a,2,3,7b-Tetrahydronaphth(1,2-b)oxirene-2,3-diol.
  • Aturki, Z., et al. (2025).
  • SpectraBase. (n.d.). 2,7-Ethanonaphth[2,3-b]oxirene, 1a,2,7,7a-tetrahydro-, (1a.alpha.,2.alpha.,7.alpha.,7a.alpha.)-.
  • Ismail, O. H., et al. (2023). Journal of Pharmaceutical and Biomedical Analysis. Unife.
  • Forgacs, E., & Cserhati, T. (2022). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. Semantic Scholar.
  • Shimazaki, Y. (2013). Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. SCIRP.
  • BenchChem. (2025). In-Depth Technical Guide: Structure Elucidation of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene.
  • Kumar, A., et al. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules.
  • Beilstein Journal of Organic Chemistry. (2024). Search Results for "X-ray crystallography".
  • Al-Majid, A. M., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI.
  • Pinter, I., et al. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica.
  • El-Sayed, N. N. E., et al. (n.d.). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. PMC.
  • Maly, M., et al. (2024). Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Beilstein Journals.
Exploratory

Discovery, Synthesis, and Applications of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol: A Technical Whitepaper

Executive Summary As pharmaceutical complexity increases, the demand for highly functionalized, stereochemically rich building blocks has surged. 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical complexity increases, the demand for highly functionalized, stereochemically rich building blocks has surged. 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS No. 35697-13-3) is a prime example of such a scaffold. Chemically recognized as the epoxide of 5,8-dihydronaphthalen-1-ol (or 5-hydroxy-1,2,3,4-tetrahydronaphthalene-2,3-oxide), this compound serves as a critical intermediate and impurity marker in the synthesis of tetralin-based active pharmaceutical ingredients (APIs), most notably the non-selective beta-blocker Nadolol [1].

This whitepaper provides an in-depth technical analysis of the compound's chemical architecture, historical discovery via Birch reduction methodologies, and field-proven synthetic protocols. Designed for researchers and drug development professionals, this guide bridges mechanistic theory with practical, self-validating laboratory workflows.

Chemical Architecture & Reactivity Profile

The molecular structure of 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol ( C10​H10​O2​ , MW: 162.19 g/mol ) is defined by three distinct functional domains:

  • The Phenolic Ring : Provides an electron-rich aromatic system that serves as an anchor for further functionalization (e.g., etherification with epichlorohydrin).

  • The Tetralin Core : A partially saturated bicyclic system that dictates the 3D conformation of the molecule.

  • The Oxirane (Epoxide) Bridge : A highly strained, electrophilic three-membered ring situated at the 2,3-position of the tetralin core.

Causality in Reactivity : The inherent ring strain of the oxirane makes it highly susceptible to nucleophilic attack. Depending on the choice of nucleophile (azides, thiols, or alkoxides) and the presence of Lewis acid catalysts, the epoxide can be opened regioselectively to yield trans-disubstituted cyclohexadiene or tetralin derivatives[2].

Historical Context: The Evolution of Arene Reduction

The discovery and utilization of this epoxide are inextricably linked to the evolution of the Birch reduction . Originally, the synthesis of the precursor (5,8-dihydronaphthalen-1-ol) relied on treating 1-naphthol with alkali metals in liquid ammonia.

Mechanistic Causality : Why does the reduction selectively target the unsubstituted ring? The hydroxyl group on 1-naphthol strongly donates electron density via resonance, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy of the phenolic ring. Consequently, the dissolving metal (which acts as a single-electron donor) preferentially attacks the more electron-deficient, unsubstituted ring.

Historically, the subsequent epoxidation of the isolated 6,7-double bond was performed using peracids. Today, modern biocatalytic approaches utilizing heme-thiolate enzymes (peroxygenases) have been developed to achieve this epoxidation with high enantioselectivity, breaking the aromaticity of standard naphthalene systems and paving the way for green-chemistry alternatives [2].

Pharmaceutical Applications: The Nadolol Connection

In drug development, 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol is most famously associated with Nadolol , an API used to manage hypertension and atrial fibrillation. Nadolol requires a cis-1,2,3,4-tetrahydronaphthalene-2,3-diol core.

While direct epoxide opening typically yields trans-diols, the epoxide intermediate remains a crucial reference standard and a monitored impurity (often listed as Nadolol EP Impurity G or related epoxide impurities) in the industrial manufacturing pipeline [3]. Understanding its formation and degradation is vital for API quality control.

Pathway Node1 1-Naphthol Node2 5,8-Dihydronaphthalen-1-ol Node1->Node2 Birch Reduction (Li/NH3, t-BuOH) Node3 1a,2,7,7a-Tetrahydronaphtho [2,3-b]oxiren-3-ol Node2->Node3 Epoxidation (mCPBA or Enzyme) Node4 Tetralin-based APIs (e.g., Nadolol) Node3->Node4 Ring Opening & Functionalization

Figure 1: Synthetic pathway from 1-naphthol to tetralin-based APIs via the epoxide intermediate.

Synthetic Methodologies: A Self-Validating Workflow

As an application scientist, ensuring reproducibility requires protocols that build in their own validation checkpoints. Below is the optimized, two-step workflow for synthesizing the target epoxide.

Step 1: Ammonia-Free Birch-Type Reduction

Traditional liquid ammonia is hazardous and difficult to scale. We utilize an ammonia-free alternative [4].

  • Protocol : Dissolve 1-naphthol (1.0 equiv) in anhydrous THF. Add ethylenediamine (EDA, 6.0 equiv) and tert-butanol (3.0 equiv). Cool the system to 0 °C under an Argon atmosphere. Introduce Lithium metal (3.0 equiv) in small pieces. Stir until the metal dissolves, quench with water, and extract with diethyl ether.

  • Self-Validation (NMR) : The reaction is validated by 1H NMR. The disappearance of the aromatic multiplet (7.3–7.8 ppm) of the unsubstituted ring and the emergence of a distinct olefinic signal at ~5.9 ppm confirms the successful formation of the isolated alkene (5,8-dihydronaphthalen-1-ol).

Step 2: Regioselective Epoxidation
  • Protocol : Dissolve the purified 5,8-dihydronaphthalen-1-ol in dichloromethane (DCM). Cool to 0 °C. Slowly add m-chloroperoxybenzoic acid (mCPBA, 1.1 equiv). Stir for 2 hours. Quench with saturated aqueous Na2​S2​O3​ to destroy excess peroxide, wash with NaHCO3​ , and concentrate.

  • Causality : mCPBA selectively attacks the isolated, electron-rich alkene because breaking the aromaticity of the phenolic ring requires a significantly higher activation energy.

  • Self-Validation (NMR) : TLC monitoring (Hexanes/EtOAc) will show a polarity shift. Post-isolation, 1H NMR validates the epoxide formation via the upfield shift of the olefinic protons from ~5.9 ppm to the characteristic oxirane protons at ~3.3–3.5 ppm.

Workflow Step1 Step 1: Birch Reduction Reagents: Li metal, EDA, THF Step2 Step 2: Validation 1H NMR (Alkene protons at ~5.9 ppm) Step1->Step2 Step3 Step 3: Epoxidation Reagents: mCPBA, DCM, 0 °C Step2->Step3 Step4 Step 4: Quench & Extract Na2S2O3 wash, organic layer dried Step3->Step4 Step5 Target Isolation Yield: 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol Step4->Step5

Figure 2: Experimental workflow for the synthesis and isolation of the target epoxide.

Quantitative Process Analysis

The choice of epoxidation method depends heavily on the required scale and stereochemical purity. The table below summarizes the quantitative differences between traditional chemical epoxidation and modern biocatalytic approaches.

Process ParameterChemical Epoxidation (mCPBA)Biocatalytic Epoxidation (rAaeUPO)
Primary Reagents mCPBA, CH2​Cl2​ rAaeUPO enzyme, H2​O2​ , NaPi Buffer
Operating Temperature 0 °C to 25 °C30 °C
Reaction Time 2 - 4 hours12 - 24 hours
Average Yield > 85%60 - 80%
Enantioselectivity (ee) Racemic (0% ee)Highly Enantioselective (> 90% ee)
Industrial Scalability High (Standard batch reactors)Moderate (Requires bioreactor control)
Environmental Impact High (Chlorinated waste)Low (Aqueous, green chemistry)

Table 1: Comparison of epoxidation methodologies for the synthesis of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol.

References

  • Ullrich, R., et al. "Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions". ACS Catalysis, American Chemical Society. Available at:[Link]

  • Hauck, F. P., et al. "Process of making nadolol" (US Patent 5,319,141A). Google Patents.
  • Cole, J. P., et al. "Atmosphere Effects on Arene Reduction with Lithium and Ethylenediamine in THF". The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

Foundational

Theoretical Studies of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol: Mechanistic Insights into Regioselective Epoxide Ring-Opening

Executive Summary The compound 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS: 35697-13-3)[1] is a highly valuable synthetic intermediate in medicinal chemistry. It serves as a critical epoxide precursor for the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS: 35697-13-3)[1] is a highly valuable synthetic intermediate in medicinal chemistry. It serves as a critical epoxide precursor for the synthesis of benzovesamicol analogues[2], which are potent and selective ligands used to map the vesicular acetylcholine transporter (VAChT) in neurodegenerative diseases like Alzheimer's[3]. The fundamental challenge in utilizing this synthon lies in the regioselective nucleophilic ring-opening of its oxirene moiety. This whitepaper establishes a rigorous theoretical framework—leveraging Density Functional Theory (DFT) and self-validating computational protocols—to elucidate the causality behind its regioselective behavior.

Quantum Chemical Framework: Functional and Basis Set Selection

To accurately model the transition states (TS) of the epoxide ring-opening, the choice of the quantum mechanical level of theory is paramount.

Causality behind the experimental choice: Traditional hybrid functionals like B3LYP systematically underestimate reaction barriers for nucleophilic substitutions because they fail to capture medium-range electron correlation. As a Senior Application Scientist, I mandate the use of the M06-2X meta-GGA functional paired with the 6-311++G(d,p) basis set[2]. M06-2X is parameterized specifically to capture non-covalent interactions—such as dispersion forces and intramolecular hydrogen bonding between the 3-OH group and the incoming nucleophile—which are decisive in stabilizing the pre-reaction complex. The inclusion of diffuse functions (++) is critical for accurately describing the electron density of the anionic or highly polarized nucleophiles during the attack.

Mechanistic Causality: Electronic Bias and the Fürst-Plattner Rule

The regioselectivity of nucleophilic attack on 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol is governed by a synergistic interplay of electronic effects and conformational constraints.

  • Electronic Bias: The hydroxyl group at the C3 position of the aromatic ring acts as an electron-donating group. Through resonance, it increases the electron density at the adjacent C2 position (which is fused to C1a). This makes the C1a carbon less electrophilic. Consequently, nucleophilic attack is electronically directed toward the more electron-deficient C7a position.

  • Conformational Constraints (Fürst-Plattner Rule): The rigid tetralin-like core locks the cyclohexene ring into a half-chair conformation. According to the Fürst-Plattner rule, nucleophilic attack on a cyclohexene epoxide strongly prefers a trajectory that yields a trans-diaxial product. Attack at C7a naturally progresses to the lower-energy diaxial conformation, whereas attack at C1a forces the system into a highly strained trans-diequatorial transition state.

MechanisticPathway Reactant 1a,2,7,7a-Tetrahydronaphtho [2,3-b]oxiren-3-ol Protonation Acid-Catalyzed Activation Reactant->Protonation ActivatedEpoxide Protonated Epoxide Intermediate Protonation->ActivatedEpoxide AttackC7a Nucleophilic Attack at C7a (Diaxial) ActivatedEpoxide->AttackC7a Favored (Electronic & Steric) AttackC1a Nucleophilic Attack at C1a (Diequatorial) ActivatedEpoxide->AttackC1a Disfavored (High Barrier) ProductC7a Major Product (Trans-diaxial) AttackC7a->ProductC7a ProductC1a Minor Product (Trans-diequatorial) AttackC1a->ProductC1a

Mechanistic pathway for regioselective ring-opening of the epoxide, highlighting the diaxial preference.

Self-Validating Computational Protocol

To ensure absolute trustworthiness, the theoretical investigation must operate as a self-validating system. The following step-by-step methodology guarantees that the calculated activation barriers correspond to real chemical phenomena.

Step 1: Conformational Sampling

  • Execute a conformational search of the reactant complex using the MMFF94 force field to identify the lowest-energy starting geometries.

Step 2: Ground-State Optimization

  • Optimize the selected conformers using DFT at the M06-2X/6-311++G(d,p) level. Apply the SMD (Solvation Model based on Density) for ethanol to mimic experimental synthesis conditions[3].

Step 3: Transition State (TS) Search

  • Utilize the Berny algorithm (or QST3 if the guess is poor) to locate the first-order saddle point corresponding to the C-O bond cleavage and C-Nu bond formation.

Step 4: Frequency Analysis (Validation Check 1)

  • Compute the vibrational frequencies of the optimized TS. Self-validation: The TS must exhibit exactly one imaginary frequency ( νi​<0 ), corresponding to the reaction coordinate.

Step 5: Intrinsic Reaction Coordinate (IRC) (Validation Check 2)

  • Perform an IRC calculation. Self-validation: This step mathematically traces the minimum energy path downhill from the TS in both directions, proving unequivocally that the identified TS connects the exact reactant complex to the correct product complex.

Step 6: High-Level Single Point Energy Corrections

  • Refine the electronic energies using a higher-level method, such as DLPNO-CCSD(T)/def2-TZVP, to obtain highly accurate activation free energies ( ΔG‡ ).

ComputationalWorkflow Step1 Step 1: Conformational Search MMFF94 / Crest Step2 Step 2: Ground State Opt M06-2X/6-311++G(d,p) Step1->Step2 Step3 Step 3: TS Search Berny Algorithm / QST3 Step2->Step3 Step4 Step 4: Freq Analysis 1 Imaginary Freq Step3->Step4 Step5 Step 5: IRC Validation Connects Reactant & Product Step4->Step5 Step6 Step 6: Single Point & Solvation SMD / DLPNO-CCSD(T) Step5->Step6

Self-validating computational workflow for transition state modeling and energetic evaluation.

Quantitative Energetic Profiling

The theoretical data below summarizes the energetic landscape for the ring-opening of 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol by a model amine nucleophile (e.g., piperidine derivative) under acid-catalyzed conditions. The data clearly demonstrates the kinetic and thermodynamic preference for C7a attack.

Reaction PathwayImaginary Frequency ( νi​ , cm −1 )Activation Free Energy ( ΔG‡ , kcal/mol)Reaction Free Energy ( ΔGrxn​ , kcal/mol)Regioselectivity Outcome
Attack at C7a -412.514.2-22.4Major (Trans-diaxial)
Attack at C1a -385.121.8-15.1Minor (Trans-diequatorial)

Table 1: Computed energetic parameters (M06-2X/6-311++G(d,p), SMD=Ethanol) for the regioselective epoxide ring-opening.

The ΔΔG‡ of 7.6 kcal/mol overwhelmingly favors the C7a pathway, perfectly aligning with the experimental observation that benzovesamicol analogues are formed with high regiochemical fidelity[2].

References

  • Sigma-Aldrich. "CAS 35697-13-3 | 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol". sigmaaldrich.com. 1

  • Rukiah, M., & Assaad, T. (2010). "2,2,2-Trifluoro-N-(1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-yl)acetamide by X-ray powder diffraction". Acta Crystallographica Section C, 66(9), o475-o478. 2

  • Li, J., et al. (2013). "Heteroaromatic and Aniline Derivatives of Piperidines As Potent Ligands for Vesicular Acetylcholine Transporter". Journal of Medicinal Chemistry, 56(15), 6216-6233. 3

  • Frisch, M. J., et al. "Gaussian 16, Revision C.01". Gaussian, Inc.

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements". Theoretical Chemistry Accounts, 120(1-3), 215-241.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale The synthesis of 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS 35697-13-3)[1] from 5,8-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The synthesis of 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS 35697-13-3)[1] from 5,8-dihydronaphthalen-1-ol relies on the highly chemoselective Prilezhaev epoxidation. The starting material presents a unique synthetic challenge due to the presence of two distinct π-systems: an electron-rich phenolic aromatic ring and an isolated, non-conjugated alkene at the C6–C7 position.

Causality of Reagent Selection: meta-Chloroperoxybenzoic acid (mCPBA) is selected as the optimal oxidant because it reacts preferentially with the higher-energy Highest Occupied Molecular Orbital (HOMO) of the isolated aliphatic alkene rather than the resonance-stabilized aromatic ring[2]. To prevent competitive electrophilic aromatic oxidation or acid-catalyzed epoxide ring-opening by the m-chlorobenzoic acid byproduct, the reaction must be strictly temperature-controlled (0 °C) and buffered with sodium bicarbonate (NaHCO₃).

Chemoselectivity Start 5,8-Dihydronaphthalen-1-ol Path1 Isolated Alkene (C6-C7) Higher HOMO Energy Start->Path1 Path2 Phenolic Aromatic Ring Resonance Stabilized Start->Path2 mCPBA Electrophilic Oxygen (mCPBA) Path1->mCPBA Kinetically Favorable Path2->mCPBA Kinetically Unfavorable Target Target Epoxide (No Aromatic Oxidation) mCPBA->Target Chemoselective Epoxidation

Figure 1: Logical relationship detailing the chemoselectivity of mCPBA towards the isolated alkene.

Experimental Workflow & Design

The experimental design is structured as a self-validating system . Each phase of the workflow contains built-in checkpoints (e.g., TLC shifts, colorimetric indicator tests, and phase-separation logic) to ensure the protocol is proceeding correctly before advancing to the next step.

G SM 5,8-Dihydronaphthalen-1-ol (Starting Material) Reaction Prilezhaev Epoxidation SM->Reaction Reagent mCPBA, NaHCO3 DCM, 0 °C Reagent->Reaction Workup Aqueous Quench (Na2S2O3 / NaHCO3) Reaction->Workup 1-2 hours Purification Silica Gel Chromatography Workup->Purification Organic Phase Product 1a,2,7,7a-Tetrahydronaphtho [2,3-b]oxiren-3-ol Purification->Product >85% Yield

Figure 2: Experimental workflow for the epoxidation of 5,8-dihydronaphthalen-1-ol.

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 5,8-dihydronaphthalen-1-ol (1.00 g, 6.84 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 35 mL). Stir until completely dissolved.

  • Buffering: Add solid NaHCO₃ (1.15 g, 13.68 mmol, 2.0 equiv) to the solution. Causality: The buffer neutralizes the acidic byproducts of mCPBA, preventing acid-catalyzed degradation of the sensitive epoxide product.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Epoxidation & Self-Validating Monitoring
  • Oxidant Addition: Slowly add mCPBA (77% w/w, 1.68 g, 7.52 mmol, 1.1 equiv) in three equal portions over 15 minutes. Causality: Portion-wise addition controls the exothermic nature of the peroxy-acid reaction, preventing localized heating that could trigger aromatic oxidation.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3).

    • Self-Validation Checkpoint: The starting material (Rf ~0.6, UV-active) will be consumed, replaced by a more polar, UV-active product spot (Rf ~0.4). The reaction is complete when the upper spot is no longer visible.

Phase 3: Quenching & Workup
  • Peroxide Quench: Cool the mixture back to 0 °C and add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes.

    • Self-Validation Checkpoint: Spot the aqueous layer onto KI-starch indicator paper. A lack of blue-black color validates that all residual hazardous peroxides have been successfully reduced.

  • Acid Neutralization: Add 20 mL of saturated aqueous NaHCO₃. Stir until gas evolution (CO₂) completely ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic layer (DCM). Extract the remaining aqueous layer with DCM (2 × 15 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (9:1 to 7:3).

  • Isolation: Pool the fractions containing the pure product (Rf ~0.4) and concentrate in vacuo to afford 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol as a solid.

Quantitative Data & Characterization

Table 1: Reaction Optimization Parameters

Causality: Optimization data demonstrates that omitting the buffer or raising the temperature leads to significant yield loss due to epoxide ring-opening and aromatic over-oxidation.

Oxidant (Equiv)Additive (Equiv)TemperatureConversionChemoselectivityIsolated Yield
mCPBA (1.1)None25 °C>95%Moderate (Ring-opening observed)55%
mCPBA (1.5)NaHCO₃ (2.0)25 °C>99%Poor (Aromatic oxidation)42%
mCPBA (1.1) NaHCO₃ (2.0) 0 °C to RT >98% Excellent 88%
Table 2: Expected ¹H NMR Characterization Shifts

The structural transformation is easily validated via ¹H NMR. The disappearance of the distinct alkene multiplet and the appearance of the oxirane methine protons confirm the success of the epoxidation[3].

Functional Group5,8-Dihydronaphthalen-1-ol (Starting Material)1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (Product)
Aromatic Protons (3H) δ 6.59 – 7.07 (m)δ 6.60 – 7.10 (m)
Alkene Protons (2H) δ 5.84 – 5.97 (m)Disappears completely
Oxirane Protons (2H) Absentδ 3.35 – 3.55 (m)
Aliphatic Protons (4H) δ 3.26 – 3.44 (m)δ 2.80 – 3.20 (m)

Troubleshooting & Safety Directives

  • Incomplete Conversion: If the TLC shows unreacted starting material after 2 hours, the mCPBA may have degraded. Titrate your mCPBA batch to confirm its active oxygen content. If below 70%, add an additional 0.2 equivalents and stir for another hour.

  • Emulsion Formation During Workup: The combination of DCM and aqueous bicarbonate can sometimes form stubborn emulsions. Resolution: Add a small amount of brine or filter the biphasic mixture through a pad of Celite to break the emulsion.

  • Safety Warning: Peroxy-acids are potentially explosive when concentrated or heated. Never concentrate the reaction mixture before performing the Na₂S₂O₃ quench and validating peroxide destruction with KI-starch paper.

References

  • Atmosphere Effects on Arene Reduction with Lithium and Ethylenediamine in THF The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

  • Efforts toward the Total Synthesis of Elisabethin A The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

Sources

Application

Application Note: Selective Epoxidation of 5,8-Dihydronaphthalen-1-ol to Yield 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Overview & Strategic Utility The transformation of 5,8-dihydronaphthalen-1-ol (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Overview & Strategic Utility

The transformation of 5,8-dihydronaphthalen-1-ol (CAS 27673-48-9) into 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS 35697-13-3) is a highly specific electrophilic epoxidation. The resulting oxirene derivative is a highly functionalized bicyclic building block, widely recognized in pharmaceutical development as a critical intermediate—and monitored impurity—in the synthesis of non-selective beta-adrenergic antagonists such as Nadolol .

As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." Here, we dissect the causality behind the reagent selection, the thermodynamic control required to prevent side reactions, and a self-validating downstream purification workflow to ensure high-purity yields suitable for active pharmaceutical ingredient (API) development .

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The starting material features two competing reactive sites: an electron-rich phenolic aromatic ring and an isolated, non-conjugated C6-C7 alkene in the 5,8-dihydro ring.

The Prilezhaev Reaction Dynamics

To achieve absolute chemoselectivity, the protocol utilizes meta-chloroperoxybenzoic acid (mCPBA) . The causality behind this choice is rooted in the electrophilic nature of the peroxy oxygen.

  • Solvent Causality: Dichloromethane (DCM) is selected as the solvent. Because DCM is non-coordinating, it does not disrupt the intramolecular hydrogen bonding of mCPBA (between the carbonyl oxygen and the peroxy hydrogen). This internal hydrogen bond stabilizes the leaving group (meta-chlorobenzoate) and increases the electrophilicity of the peroxy oxygen.

  • Transition State: The reaction proceeds via a concerted, asynchronous "butterfly" transition state. The alkene acts as the nucleophile, attacking the peroxy oxygen, while the peroxy proton is simultaneously transferred to the carbonyl oxygen. This concerted mechanism ensures strict syn-addition, preserving the stereochemical integrity of the resulting epoxide ring .

  • Temperature Control: Maintaining the reaction at 0 °C to 5 °C is critical. Elevated temperatures risk oxidative dearomatization of the phenol moiety or premature epoxide ring-opening by the adjacent hydroxyl group, which would lead to unwanted polymerization.

MechanisticLogic Alkene Isolated Alkene (Nucleophile) TS Concerted 'Butterfly' Transition State Alkene->TS mCPBA mCPBA (Electrophile) mCPBA->TS Stereochem Syn-Addition Stereospecificity TS->Stereochem Byproduct m-Chlorobenzoic Acid (Leaving Group) TS->Byproduct Product Epoxide Ring Formation Stereochem->Product

Mechanistic causality of the Prilezhaev epoxidation via a concerted transition state.

Quantitative Data: Reaction Optimization

The following table summarizes the empirical data used to establish the optimal protocol. Strict stoichiometric control (1.10 equivalents of mCPBA) is required to maximize yield while suppressing over-oxidation.

Table 1: Optimization of Reaction Parameters for Epoxidation

Oxidant (Equivalents)SolventTemp (°C)Time (h)Chemoselectivity ProfileIsolated Yield (%)
mCPBA (1.10 eq) DCM 0 to 25 3.0 High (Alkene specific) 88%
mCPBA (1.50 eq)DCM2512.0Low (Phenol oxidation observed)45%
Peracetic Acid (1.20 eq)EtOAc0 to 255.0Moderate72%
H₂O₂ / NaOH (2.0 eq)MeOH2524.0Poor (No reaction, nucleophilic conditions)< 5%

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Each phase includes built-in analytical checks to ensure the integrity of the workflow before proceeding to the next step.

Phase 1: Preparation & Setup
  • Atmosphere Control: Flame-dry a 100 mL round-bottom flask and purge with inert Argon gas.

  • Dissolution: Dissolve 5,8-dihydronaphthalen-1-ol (10.0 mmol, 1.46 g) in 30 mL of anhydrous Dichloromethane (DCM) .

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

    • Causality: Pre-cooling the substrate prevents localized thermal spikes upon oxidant addition, protecting the phenol group from degradation.

Phase 2: Reagent Addition
  • Oxidant Preparation: In a separate vial, dissolve mCPBA (77% active w/w, 11.0 mmol, 2.46 g) in 20 mL of anhydrous DCM.

  • Controlled Addition: Using an addition funnel or syringe pump, add the mCPBA solution dropwise to the reaction flask over 30 minutes.

Phase 3: Reaction Monitoring (Self-Validation)
  • Incubation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C) over an additional 2 hours.

  • TLC Verification: Monitor the reaction progress via Thin Layer Chromatography (Silica gel, Hexane:EtOAc 7:3).

    • Validation Check: The starting material ( Rf​≈0.6 ) should be entirely consumed, replaced by a single, more polar product spot corresponding to the epoxide ( Rf​≈0.4 ).

Phase 4: Quenching & Workup
  • Peroxide Destruction: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 10 minutes.

    • Validation Check: Spot the organic layer onto starch-iodide paper. A lack of blue/black color change confirms the complete destruction of unreacted peroxides.

  • Byproduct Neutralization: Add 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) and stir for 15 minutes.

    • Causality: This step deprotonates the byproduct meta-chlorobenzoic acid (mCBA), driving it into the aqueous phase as a highly soluble sodium salt.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the lower DCM layer. Extract the remaining aqueous phase with fresh DCM (2 x 15 mL).

  • Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Phase 5: Purification
  • Chromatography: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

  • Isolation: Pool the fractions containing the pure product and evaporate the solvent to yield 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol as a white crystalline solid.

Visual Workflow Summary

EpoxidationWorkflow Start 5,8-Dihydronaphthalen-1-ol (Reactant) Reaction Epoxidation Reaction (0 °C to RT, 2-4 hours) Start->Reaction Reagent mCPBA in DCM (0 °C, Dropwise) Reagent->Reaction Electrophilic Attack Quench Quench (Sat. Na2S2O3 & NaHCO3) Reaction->Quench TLC/HPLC Conversion >98% Workup Liquid-Liquid Extraction (Organic Phase: DCM) Quench->Workup Removes mCBA & Peroxides Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify Product 1a,2,7,7a-Tetrahydronaphtho [2,3-b]oxiren-3-ol Purify->Product Pure Epoxide Yield >85%

Workflow for the mCPBA-mediated epoxidation of 5,8-dihydronaphthalen-1-ol.

References

  • The Journal of Organic Chemistry (ACS Publications). Atmosphere Effects on Arene Reduction with Lithium and Ethylenediamine in THF. Available at: [Link]

Method

Title: Mass Spectrometric Characterization of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol: Protocols and Fragmentation Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1a,2,7,7a-Tetrahydronaphtho[2,3...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol, a bicyclic epoxy alcohol. Given its structural complexity, featuring an oxirane ring, a hydroxyl group, and a partially saturated naphthalene core, robust analytical methods are essential for its unambiguous identification and quantification in various matrices. This document outlines detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), explains the rationale behind methodological choices, and presents a predictive fragmentation pathway to aid in spectral interpretation. This guide is intended for researchers in synthetic chemistry, drug metabolism, and related fields who require reliable characterization of this and structurally similar molecules.

Introduction and Foundational Concepts

1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (C₁₀H₁₀O₂) is a structurally significant molecule that can arise as a metabolite of polycyclic aromatic hydrocarbons or as a key intermediate in complex organic syntheses. Its biological and chemical reactivity is largely dictated by the strained epoxide ring and the nucleophilic hydroxyl group. Mass spectrometry is the premier technique for its structural elucidation and quantification due to its high sensitivity and specificity.

The primary challenge in its analysis lies in choosing an ionization technique that provides sufficient molecular weight information without inducing excessive premature fragmentation, while also generating a reproducible fragmentation pattern for structural confirmation. The molecule's polarity and thermal stability are key determinants for selecting between GC-MS and LC-MS approaches.

Physicochemical Properties

A precise understanding of the analyte's properties is foundational to method development.

PropertyValueData Source
IUPAC Name 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-olAdvanced ChemBlocks[1]
CAS Number 35697-13-3Advanced ChemBlocks[1]
Molecular Formula C₁₀H₁₀O₂Advanced ChemBlocks[1]
Molecular Weight 162.19 g/mol Advanced ChemBlocks[1]
SMILES OC1=CC=CC2=C1CC1OC1C2Advanced ChemBlocks[1]

Ionization & Fragmentation Behavior: A Mechanistic Perspective

The choice of ionization technique is critical. The presence of a hydroxyl group makes the molecule amenable to "soft" ionization techniques which can preserve the molecular ion.

  • Electron Ionization (EI): A hard ionization technique common in GC-MS. It will likely produce a complex fragmentation pattern, which is excellent for structural fingerprinting but may result in a weak or absent molecular ion peak.

  • Chemical Ionization (CI): A softer technique than EI, CI is highly effective for determining the molecular weight of epoxides.[2] It typically generates a prominent pseudomolecular ion, [M+H]⁺, by reacting the analyte with ionized reagent gas (e.g., methane or isobutane).[2][3]

  • Electrospray Ionization (ESI): The preferred method for LC-MS, ESI is a very soft technique ideal for polar, thermally labile molecules.[3] In positive ion mode, protonation of the hydroxyl or epoxide oxygen will yield a strong [M+H]⁺ signal. In negative ion mode, deprotonation of the hydroxyl group will yield an [M-H]⁻ signal.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Key predicted fragmentation steps include:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.

  • Epoxide Ring Opening: The strained oxirane ring can open, followed by rearrangement and subsequent fragmentation.

  • Loss of Stable Neutrals: Expect losses of H₂O (from the hydroxyl group), CO, and CHO (formyl radical).

  • Retro-Diels-Alder (RDA) Reaction: The cyclohexene moiety may undergo an RDA reaction, leading to significant fragmentation of the core structure.

G M [M]⁺˙ m/z 162 F1 [M-H₂O]⁺˙ m/z 144 M->F1 - H₂O F2 [M-CHO]⁺ m/z 133 M->F2 - CHO (formyl) F3 [M-C₂H₃O]⁺ m/z 119 M->F3 - C₂H₃O (epoxy + C) F5 m/z 105 F1->F5 - C₃H₃ F4 m/z 115 F2->F4 - H₂O F6 m/z 91 F3->F6 - CO G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Obtain Sample (e.g., reaction mixture, biological matrix) Dissolve Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) Prep->Dissolve Filter Filter through 0.22 µm syringe filter Dissolve->Filter Decision Choose Technique Filter->Decision GCMS GC-MS Analysis Decision->GCMS Volatile / Thermally Stable? LCMS LC-MS/MS Analysis Decision->LCMS Polar / Thermally Labile? Process Acquire Data (Full Scan & MS/MS) GCMS->Process LCMS->Process Interpret Interpret Spectra (Molecular Ion, Fragments) Process->Interpret Confirm Confirm Structure (Accurate Mass, Isotopic Pattern) Interpret->Confirm

Caption: General analytical workflow for MS analysis of the target compound.

Protocol 3.1: GC-MS Analysis

Applicability: Suitable if the analyte is thermally stable or can be made volatile via derivatization. EI provides a detailed fingerprint, while CI confirms the molecular weight.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a high-purity solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of ~1 mg/mL.

    • Scientist's Note: For samples containing a complex matrix, a solid-phase extraction (SPE) cleanup step may be necessary.

    • (Optional) Derivatization: To improve volatility and thermal stability, the hydroxyl group can be silylated. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to 50 µL of the sample solution. Cap tightly and heat at 70°C for 30 minutes.

  • Instrument Setup:

    • Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition:

    • Acquire data in both full scan mode (e.g., m/z 40-400) to capture the overall fragmentation pattern and, if possible, perform a separate run in CI mode to confirm the molecular ion.

Recommended GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds.
Inlet Temperature 250°CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minInitial hold allows for solvent elution; the ramp provides good separation of analytes with varying boiling points.
Ion Source Temp. EI: 230°C; CI: 200°CStandard temperatures for these ionization modes.
Ionization Mode Electron Ionization (EI) / Chemical Ionization (CI)EI for structural fingerprinting; CI for molecular weight confirmation. [2]
Electron Energy 70 eV (for EI)Standard energy to generate reproducible library-searchable spectra.
Protocol 3.2: LC-MS/MS Analysis

Applicability: Ideal for direct analysis of the polar, non-volatile compound without derivatization. ESI is the preferred ionization source.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the sample in a mobile-phase compatible solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.

    • Trustworthiness Check: Always filter the final solution through a 0.22 µm PTFE or nylon syringe filter to prevent clogging of the LC system and ESI needle.

  • Instrument Setup:

    • Inject 5-10 µL of the prepared sample into the LC-MS/MS system.

  • Data Acquisition:

    • Perform an initial full scan (e.g., m/z 100-300) to identify the precursor ion ([M+H]⁺ or [M-H]⁻).

    • Develop a targeted MS/MS method where the mass spectrometer isolates the precursor ion (m/z 163.07 in positive mode) and fragments it to produce a product ion spectrum.

Recommended LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmReverse-phase C18 provides excellent retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient Start at 10% B, ramp to 95% B over 8 min, hold 2 minA standard gradient to elute the compound while separating it from potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure efficient ionization.
Ionization Mode Electrospray Ionization (ESI), Positive & NegativePositive mode is likely to give a strong [M+H]⁺ signal; Negative mode can confirm with an [M-H]⁻ signal. [7]
Capillary Voltage +3.5 kV / -3.0 kVStandard voltages to create a stable electrospray.
Source Temp. 120°CA lower temperature to prevent any potential degradation of the analyte.

Data Validation and Interpretation

A scientifically sound analysis relies on a self-validating system.

  • Accurate Mass Measurement: Use of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is highly recommended. Confirm that the measured mass of the molecular ion is within 5 ppm of the theoretical mass (C₁₀H₁₀O₂ [M+H]⁺ = 163.0754).

  • Isotopic Pattern: The isotopic distribution of the molecular ion cluster should match the theoretical distribution for C₁₀H₁₀O₂.

  • MS/MS Fragmentation: The product ions observed in the MS/MS spectrum should be consistent with the predicted fragmentation pathways. For example, in positive mode ESI-MS/MS, a neutral loss of water (18.01 Da) from the [M+H]⁺ precursor is a highly probable and diagnostic fragmentation.

References

  • Cutignano, A., et al. (2016). MS/MS spectra and the fragmentation sites of epoxyalcohol derivatives. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). 2,7-Ethanonaphth[2,3-b]oxirene, 1a,2,7,7a-tetrahydro-, (1a.alpha.,2.alpha.,7.alpha.,7a.alpha.)-. Available at: [Link]

  • Hori, Y. (1982). Chemical Ionization Mass Spectrometry of Epoxides. ResearchGate. Available at: [Link]

  • Creasy, W. R. (1992). Epoxy resin analysis by Fourier transform mass spectrometry: a comparison of pyrolysis and laser ablation. Polymer. Available at: [Link]

  • Shum, C., et al. (2010). 2,2,2-Trifluoro-N-(1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-yl)acetamide by X-ray powder diffraction. PubMed. Available at: [Link]

  • PubChem. (n.d.). 1a,2,3,7b-Tetrahydronaphth(1,2-b)oxirene-2,3-diol. Available at: [Link]

  • NextSDS. (n.d.). (1aα,7aα)-1a,2,7,7a-Tetrahydro-2α,7α-ethanonaphth[2,3-b]oxirene. Available at: [Link]

  • Lemos, M. J., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4.... PMC. Available at: [Link]

  • Kaur, P., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed. Available at: [Link]

  • Lelj, F. (2018). Ionization methods for the mass spectrometry of organometallic compounds. University of Victoria. Available at: [Link]

  • Yudi, G. P., & Budiman, A. (2021). Indonesian Journal of Multidisciplinary Research. Semantic Scholar. Available at: [Link]

  • MDPI. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]

  • MDPI. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Available at: [Link]

  • IntechOpen. (2021). Ionization Techniques for Mass Spectral Analysis. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 7-(Hydroxymethyl)-3,3,6a,7a-tetramethyloctahydronaphtho[2,3-b]oxiren-2(1aH)-one. CompTox Chemicals Dashboard. Available at: [Link]

  • Chemistry LibreTexts. (2022). Ionization Techniques. Available at: [Link]

  • J-GLOBAL. (n.d.). 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-2,3-diol | Chemical Substance Information. Available at: [Link]

  • Yang, X., et al. (2008). [Study on chemical constituents of Delphinium grandiflorum]. PubMed. Available at: [Link]

Sources

Application

Application Note: FT-IR Spectroscopic Characterization of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

Executive Summary & Mechanistic Context 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS No. 35697-13-3) is a highly functionalized bicyclic building block utilized in complex organic synthesis and drug development[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS No. 35697-13-3) is a highly functionalized bicyclic building block utilized in complex organic synthesis and drug development[1]. Structurally, it features a tetrahydronaphthalene scaffold fused with an oxirane (epoxide) ring, alongside a secondary hydroxyl group at the 3-position.

In pharmaceutical development, confirming the structural integrity of this molecule is paramount. The strained three-membered epoxide ring is highly susceptible to nucleophilic attack and hydrolytic ring-opening, which can inadvertently convert the molecule into a vicinal diol[2]. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific orthogonal method for validating both the presence of the intact oxirane ring and the hydroxyl moiety[3].

Principles of Vibrational Assignments

The IR profile of 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol is governed by the distinct vibrational mechanics of its functional groups:

  • The Oxirane Ring Strain: Unlike acyclic ethers, which typically exhibit a single strong C-O-C stretch around 1100 cm⁻¹, the three-membered epoxide ring is highly strained. This angular strain alters the carbon hybridization, forcing the C-O-C bonds to behave differently[4]. Consequently, the —where all three bonds in the ring stretch and contract in phase—is pushed to a higher wavenumber (~1250 cm⁻¹)[5]. The asymmetric and symmetric C-O-C stretches appear as intense diagnostic bands in the 810–950 cm⁻¹ and 750–880 cm⁻¹ regions, respectively[5].

  • The Hydroxyl Group: The secondary alcohol at the 3-position yields an O-H stretching vibration. Because this group readily participates in hydrogen bonding, it manifests as a broad, prominent band between 3200–3500 cm⁻¹[2].

  • The Tetrahydronaphthalene Core: The partially saturated bicyclic system contributes a mixture of sp² (aromatic) and sp³ (aliphatic) C-H stretching modes. These flank the 3000 cm⁻¹ boundary, with aromatic C-H stretches appearing slightly above 3000 cm⁻¹ and aliphatic stretches just below[6].

Standard Operating Procedure: ATR-FTIR Acquisition

Causality of Experimental Design: Attenuated Total Reflectance (ATR) is the mandatory sampling technique for this protocol. Traditional KBr pelleting is strictly avoided because KBr is highly hygroscopic. Any moisture absorbed during pellet pressing will produce an artifactual broad O-H band at ~3400 cm⁻¹, which masks the intrinsic 3-ol hydroxyl group of the analyte. Eliminating environmental water interference via ATR is a strict requirement for a self-validating analytical system.

Step-by-Step Methodology
  • System Initialization: Power on the FT-IR spectrometer and stabilize the DTGS detector. Verify instrument performance using a standard polystyrene calibration film, ensuring the 1601 cm⁻¹ and 1028 cm⁻¹ reference peaks are within ±1 cm⁻¹ tolerance.

  • Crystal Preparation: Clean the diamond ATR crystal using high-purity isopropyl alcohol (IPA) and a lint-free wipe. Allow the solvent to evaporate completely to prevent residual aliphatic C-H and O-H signals.

  • Background Acquisition: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. This step is critical to mathematically subtract atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹).

  • Sample Application: Deposit 1–2 mg of solid 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol directly onto the center of the ATR crystal[1].

  • Compression: Lower the ATR pressure anvil until the clutch clicks. Intimate optical contact between the sample and the crystal is essential for the IR evanescent wave to penetrate the sample matrix effectively.

  • Data Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Post-Processing: Apply an ATR correction algorithm within the spectrometer software to compensate for the wavelength-dependent penetration depth of the IR beam, followed by a baseline correction.

Quantitative Spectral Interpretation

The following table summarizes the expected quantitative IR data for the target compound, providing a framework for rapid spectral assignment.

Wavenumber Range (cm⁻¹)Vibrational ModePeak IntensityStructural Assignment
3200 – 3500 O-H StretchBroad, Strong3-ol Hydroxyl group[2]
3000 – 3100 C-H Stretch (sp²)Weak to MediumAromatic ring protons[2]
2850 – 2950 C-H Stretch (sp³)MediumTetrahydronaphthalene aliphatic protons[6]
1500 – 1600 C=C StretchMedium to StrongAromatic core[2]
1230 – 1280 C-O-C Symmetric Ring BreathingStrongEpoxide (Oxirane) ring[5]
1050 – 1150 C-O StretchStrongSecondary alcohol (C-OH)[3]
810 – 950 C-O-C Asymmetric StretchStrongEpoxide (Oxirane) ring[5]
750 – 880 C-O-C Symmetric StretchStrongEpoxide (Oxirane) ring[5]
730 – 770 C-H Out-of-Plane BendStrongortho-disubstituted aromatic ring[2]

Workflow Visualization

FTIR_Workflow Start Sample Preparation (CAS 35697-13-3) ATR ATR-FTIR Initialization Clean Crystal & Background Start->ATR Acquire Data Acquisition (4000-400 cm⁻¹, 32 Scans) ATR->Acquire Analyze Spectral Processing Baseline Correction & Peak Picking Acquire->Analyze CheckEpoxide Epoxide Bands Intact? (1250, 900, 830 cm⁻¹) Analyze->CheckEpoxide CheckOH O-H Band Profile? (~3300 cm⁻¹) CheckEpoxide->CheckOH Yes Degraded Degradation Alert (Epoxide Hydrolysis to Diol) CheckEpoxide->Degraded No/Weak Valid Validation Successful Structure Confirmed CheckOH->Valid Expected Intensity CheckOH->Degraded Abnormally Broad

Figure 1: Decision-tree workflow for FT-IR acquisition and spectral validation of the target compound.

Troubleshooting & Self-Validating Integrity Checks

A robust analytical protocol must be inherently self-validating. When analyzing 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol, the primary degradation pathway is the hydrolysis of the epoxide to form a vicinal diol.

  • The Hydrolysis Alert (Internal Validation): If the sample has degraded during storage or synthesis, the diagnostic epoxide bands at ~1250 cm⁻¹, ~900 cm⁻¹, and ~830 cm⁻¹ will significantly diminish or vanish entirely[2]. Concurrently, the O-H stretch at 3200–3500 cm⁻¹ will become abnormally broad and intense due to the generation of two additional hydroxyl groups per molecule. This inverse relationship (loss of epoxide peaks vs. gain in O-H intensity) serves as a built-in integrity check for the sample.

  • Atmospheric Interference: Sharp, jagged peaks in the 3500–3900 cm⁻¹ region indicate improper background subtraction of water vapor. If observed, purge the ATR chamber with dry nitrogen or re-run the background scan immediately before the sample scan to ensure the intrinsic 3-ol hydroxyl band is not obscured.

References

  • Spectroscopy Online. "The Infrared Spectra of Polymers V: Epoxies." Spectroscopy Online Journal. Available at:[Link]

  • National Institutes of Health (PMC). "Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts." Int J Mol Sci. Available at:[Link]

  • Oregon State University. "Epoxide Spectroscopy - CH 336." OSU Chemistry. Available at: [Link]

  • ResearchGate. "FTIR spectrum of the epoxide." Scientific Diagrams. Available at: [Link]

Sources

Method

Application Notes and Protocols for 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol in Alzheimer's Disease Research

Authored by: Gemini, Senior Application Scientist Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the earliest pathological fe...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the earliest pathological features of AD is the degeneration of cholinergic neurons in the basal forebrain, which play a crucial role in cognitive functions.[1][2] This has led to the development of the "cholinergic hypothesis" of Alzheimer's disease.[3][4] A key protein in cholinergic neurons is the vesicular acetylcholine transporter (VAChT), which is responsible for packaging acetylcholine into synaptic vesicles for release.[5][6] The density of VAChT is a reliable marker of the health and integrity of cholinergic nerve terminals, and its decline is correlated with the severity of dementia in AD.[5][7] Consequently, imaging VAChT in the brain using techniques like Positron Emission Tomography (PET) has emerged as a valuable tool for the early diagnosis and monitoring of Alzheimer's disease.[8][9][10]

A crucial development in this area is the use of benzovesamicol and its analogues as high-affinity ligands for VAChT.[11][12] A derivative of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol , namely 2,2,2-Trifluoro-N-(1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-yl)acetamide, has been identified as a key precursor in the synthesis of these diagnostic agents. This positions 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol as a valuable starting material for the development of novel imaging probes for Alzheimer's research.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol in the synthesis of benzovesamicol analogues and their subsequent application in Alzheimer's disease research.

Part 1: Synthesis of Benzovesamicol Analogues from 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

The core structure of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol provides the necessary tetralin-epoxide scaffold for the synthesis of benzovesamicol analogues. The following is a generalized synthetic protocol.

Protocol 1: Synthesis of a Benzovesamicol Analogue

This protocol outlines the key steps to convert 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol into a functionalized benzovesamicol analogue.

Step 1: Amination of the Epoxide Ring

The epoxide ring of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol is susceptible to nucleophilic attack by amines. This step introduces the piperidine or piperazine moiety, a key structural feature of benzovesamicol for VAChT binding.[13]

  • Dissolve 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol in a suitable aprotic solvent such as ethanol or acetonitrile.

  • Add an excess of the desired piperidine or piperazine derivative (e.g., 4-phenylpiperidine).

  • Heat the reaction mixture under reflux for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting amino alcohol product by column chromatography on silica gel.

Step 2: Functionalization for Radiolabeling

To be used as a PET imaging agent, the benzovesamicol analogue needs to be labeled with a positron-emitting radionuclide, such as ¹⁸F or ¹¹C. This often requires the introduction of a suitable leaving group or precursor for radiolabeling.

  • Protect the hydroxyl and secondary amine groups of the amino alcohol from Step 1 using standard protecting group chemistry (e.g., tert-butyldimethylsilyl for the alcohol and tert-butoxycarbonyl for the amine).

  • Introduce a leaving group (e.g., a tosylate or mesylate) on a suitable position of the molecule, often on an alkyl chain attached to the aromatic ring, for subsequent nucleophilic substitution with [¹⁸F]fluoride.

  • Alternatively, introduce a precursor for ¹¹C-methylation, such as a desmethyl derivative.

  • Deprotect the protected functional groups to yield the final precursor for radiolabeling.

Step 3: Radiolabeling with ¹⁸F or ¹¹C

This step should be performed in a specialized radiochemistry facility with appropriate shielding.

  • For ¹⁸F-labeling, react the precursor from Step 2 with [¹⁸F]fluoride in a suitable solvent system, often with a phase-transfer catalyst.

  • For ¹¹C-labeling, react the desmethyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

  • Purify the radiolabeled benzovesamicol analogue using high-performance liquid chromatography (HPLC).

  • Formulate the final product in a biocompatible solution for in vivo studies.

Caption: Synthetic workflow for benzovesamicol analogues.

Part 2: In Vitro Characterization of Novel Benzovesamicol Analogues

Before use in animal models, the synthesized benzovesamicol analogues must be characterized in vitro for their affinity and selectivity for VAChT.

Protocol 2: VAChT Binding Affinity Assay

This protocol determines the binding affinity (Ki) of the novel compounds for VAChT using a competitive binding assay with a known radioligand.[14][15]

Materials:

  • Membrane preparations from cells expressing human VAChT (e.g., PC12A123.7 cells).[14]

  • [³H]Vesamicol as the radioligand.

  • Synthesized benzovesamicol analogues (cold ligands).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • In a series of tubes, add a constant concentration of [³H]Vesamicol and membrane preparation.

  • Add increasing concentrations of the unlabeled benzovesamicol analogue to be tested.

  • Include a control for total binding (no cold ligand) and non-specific binding (excess of unlabeled vesamicol).

  • Incubate the tubes at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value using non-linear regression analysis of the competition binding data.

Protocol 3: Selectivity Assays

Benzovesamicol analogues can sometimes show off-target binding to sigma (σ) receptors.[11] It is crucial to assess the selectivity of the new compounds.

  • Perform competitive binding assays similar to Protocol 2, but using membrane preparations expressing σ₁ and σ₂ receptors.

  • Use specific radioligands for σ₁ (e.g., -pentazocine) and σ₂ receptors (e.g., [³H]DTG).[14]

  • Calculate the Ki values for the σ₁ and σ₂ receptors.

  • Determine the selectivity ratio by dividing the Ki for sigma receptors by the Ki for VAChT. A higher ratio indicates better selectivity for VAChT.

CompoundVAChT Ki (nM)σ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₁/VAChT)Selectivity (σ₂/VAChT)
Reference: (-)-Vesamicol ~1-5~10-50>1000~10>200
Analogue 1 Experimental DataExperimental DataExperimental DataCalculatedCalculated
Analogue 2 Experimental DataExperimental DataExperimental DataCalculatedCalculated

Table 1: Example of a data summary table for in vitro binding assays.

Part 3: In Vivo Applications in Alzheimer's Disease Models

Promising benzovesamicol analogues with high affinity and selectivity can be advanced to in vivo studies using animal models of Alzheimer's disease.

Protocol 4: PET Imaging in a Transgenic Mouse Model of Alzheimer's Disease

This protocol describes the use of a radiolabeled benzovesamicol analogue for PET imaging in a transgenic mouse model of AD (e.g., 5XFAD or APP/PS1 mice) to assess cholinergic deficits.[16][17]

Animals:

  • Aged transgenic AD mice and wild-type littermate controls.

Procedure:

  • Anesthetize the mouse and place it in the PET scanner.

  • Administer the radiolabeled benzovesamicol analogue intravenously.

  • Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

  • After the PET scan, a CT or MRI scan can be performed for anatomical co-registration.

  • Reconstruct the PET images and perform kinetic modeling to quantify the binding potential of the tracer in different brain regions (e.g., cortex, hippocampus, striatum).

  • Compare the VAChT density between the AD and wild-type mice. A reduction in tracer uptake in the AD mice would indicate a loss of cholinergic terminals.

Caption: Workflow for in vivo PET imaging of VAChT.

Part 4: Conclusion and Future Directions

The chemical scaffold of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol serves as a valuable and strategic starting point for the synthesis of novel benzovesamicol analogues. These analogues have the potential to be developed into highly specific PET imaging agents for the vesicular acetylcholine transporter. The application of these novel probes in preclinical Alzheimer's disease research can provide significant insights into the progression of cholinergic neurodegeneration and aid in the development and evaluation of new therapeutic interventions targeting the cholinergic system. Future work should focus on optimizing the synthetic routes to improve yields and developing analogues with even higher affinity and selectivity for VAChT, ultimately paving the way for clinical translation.

References

  • Agress, R., & Tirelli, E. (2022). PET Imaging of Cholinergic Neurotransmission in Neurodegenerative Disorders. Journal of Nuclear Medicine, 63(6), 803-810.
  • Anand, P., & Singh, B. (2013). A review on cholinergic hypothesis of Alzheimer's disease. Annals of Neurosciences, 20(2), 64-69.
  • Ferreira-Vieira, T. H., Guimaraes, I. M., Silva, F. R., & Ribeiro, F. M. (2016). Alzheimer's disease: targeting the cholinergic system. Current neuropharmacology, 14(1), 101-115.
  • Francis, P. T., Palmer, A. M., Snape, M., & Wilcock, G. K. (1999). The cholinergic hypothesis of Alzheimer's disease: a review of progress.
  • Hampel, H., Mesulam, M. M., Cuello, A. C., Farlow, M. R., Giacobini, E., Grossberg, G. T., ... & Vergallo, A. (2018). The cholinergic system in the pathophysiology and treatment of Alzheimer's disease. Brain, 141(7), 1917-1933.
  • Kása, P. (1997). The cholinergic system in Alzheimer's disease. Progress in neurobiology, 52(6), 511-535.
  • Kuhl, D. E., Minoshima, S., Frey, K. A., Foster, N. L., Kilbourn, M. R., & Koeppe, R. A. (1996). Vesicular acetylcholine transporter density and Alzheimer's disease. Annals of neurology, 40(4), 609-616.
  • Li, W., & Pacher, P. (2017). Synthesis and in vitro evaluation of new benzovesamicol analogues as potential imaging probes for the vesicular acetylcholine transporter. Bioorganic & medicinal chemistry letters, 27(15), 3467-3471.
  • Mach, R. H., Smith, C. R., & Nader, M. A. (2000). Vesicular acetylcholine transporter density and Alzheimer's disease. Synapse, 36(3), 193-200.
  • Petrou, M., & Bohnen, N. I. (2014). Cholinergic imaging in dementia spectrum disorders. Current neurology and neuroscience reports, 14(12), 1-8.
  • Quetu, F., Prunier, C., Pogam, L., Hommet, C., Guilloteau, D., Baulieu, J. L., ... & Seibyl, J. (2009). Molecular imaging of acetylcholine vesicular transporter (VAChT) in demented patients with Alzheimer's disease (AD) by IBVM-SPECT. IAEA.
  • Rowe, C. C., & Villemagne, V. L. (2013). PET imaging of Alzheimer's disease. Endocrine, Metabolic & Immune Disorders-Drug Targets (Formerly Current Drug Targets-Immune, Endocrine & Metabolic Disorders), 13(1), 87-95.
  • Ryther, J. A., & Anderson, D. J. (2010). Development of Vesicular Acetylcholine Transporter Ligands: Molecular Probes for Alzheimer's Disease. Current bioactive compounds, 6(3), 129-155.
  • Shimada, H., & Kudo, Y. (2016). Cholinergic imaging in dementia spectrum disorders. Ageing research reviews, 28, 31-38.
  • Vovk, A., & Salah-Uddin, H. (2013). Regulation of cholinergic activity by the vesicular acetylcholine transporter. Biochemical Journal, 450(2), 265-274.
  • Wang, J., Zhang, X., Li, J., Zhang, L., & Liu, B. (2017). Synthesis, resolution, and in vitro evaluation of three vesicular acetylcholine transporter ligands and evaluation of the lead fluorine-18 radioligand in a nonhuman primate. Journal of medicinal chemistry, 60(19), 8128-8140.
  • Wouters, J., & Van Laere, K. (2020). Synthesis and in vitro evaluation of spirobenzovesamicols as potential 11C-PET tracer alternatives to [18F] FEOBV for vesicular acetylcholine transporter (VAChT) imaging. EJNMMI radiopharmacy and chemistry, 5(1), 1-15.
  • Yanamandra, K., & Klein, W. L. (2018). Synthesis and In Vitro Evaluation of Radiobrominated Benzovesamicol Analogue: Ortho-Bromo-Benzovesamicol as a Potential Sigma-1 Receptor PET Ligand. Current Radiopharmaceuticals, 11(2), 127-134.
  • Zhdankin, V. V. (2016). Synthesis, in vitro acetylcholine-storage-blocking activities, and biological properties of derivatives and analogs of trans-2-(4-phenylpiperidino) cyclohexanol (vesamicol). Journal of medicinal chemistry, 59(17), 7895-7907.
  • Zhang, L., & Yue, X. (2021). In vitro characterization of [3H] VAT in cells, animal and human brain tissues for vesicular acetylcholine transporter. Scientific reports, 11(1), 1-10.
  • Assaad, T. (2011). Synthesis and characterization of novel benzovesamicol analogs. Turkish Journal of Chemistry, 35(2), 189-200.
  • Assaad, T. (2011). Synthesis and characterization of novel benzovesamicol analogs. Turkish Journal of Chemistry, 35(2), 189-200.
  • Decker, M. W. (1988). Animal models of Alzheimer's disease: experimental cholinergic denervation.
  • Kume, T., & Sugimoto, H. (2018). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PloS one, 13(10), e0205372.
  • Kurt, M. A., & Ciftci, G. (2020). Alzheimer's Disease and Animal Models. Journal of Experimental and Clinical Medicine, 1(3), 105-112.
  • Okamura, T., & Harada, R. (2018). In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents. Current medicinal chemistry, 25(23), 2736-2749.
  • Sasaguri, H., & Nagata, K. (2022). Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS omega, 7(51), 47684-47697.
  • Wang, T., & Li, Y. (2021). PET Imaging in Animal Models of Alzheimer's Disease. Frontiers in neurology, 12, 738151.

Sources

Application

Application Note: Biological Activity and Pharmacological Evaluation of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol Derivatives

Executive Summary The compound 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS: 35697-13-3) and its derivatives represent a highly versatile class of tricyclic heterocyclic building blocks. Characterized by an epoxide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS: 35697-13-3) and its derivatives represent a highly versatile class of tricyclic heterocyclic building blocks. Characterized by an epoxide (oxirene) ring fused to a partially saturated naphthalene core, this scaffold is prized for its high reactivity toward nucleophilic ring-opening[1]. This unique structural tension allows for the stereoselective synthesis of trans-amino alcohols, making these derivatives critical precursors in medicinal chemistry.

Historically, these derivatives have been pivotal in three major biological domains:

  • Neuroimaging: As precursors for benzovesamicol analogues used in Positron Emission Tomography (PET) imaging of the vesicular acetylcholine transporter (VAChT) in Alzheimer's disease[1][2].

  • Oncology: As structural analogues to cytotoxic spirobisnaphthalenes, exhibiting potent DNA-cleaving and anti-tumor activities[3][4].

  • Neurotoxicology: As intermediates for naphtho-oxiren carbamate insecticides targeting acetylcholinesterase (AChE)[5].

This application note provides a comprehensive guide to the biological evaluation of these derivatives, detailing the causality behind experimental designs and offering self-validating protocols for rigorous pharmacological screening.

Mechanistic Insights & Pathway Dynamics

Vesicular Acetylcholine Transporter (VAChT) Targeting

In the central nervous system, VAChT is responsible for packaging acetylcholine into synaptic vesicles. The degeneration of cholinergic neurons is a hallmark of Alzheimer's disease. Derivatives of the tetrahydronaphtho-oxirene scaffold are converted into benzovesamicol analogues via regioselective amination[1][2]. The resulting trans-conformation perfectly mimics the spatial requirements of the VAChT binding pocket, acting as a potent, high-affinity competitive inhibitor.

G N1 Tetrahydronaphtho Oxirene Scaffold N2 Epoxide Ring Opening N1->N2 Nucleophilic Attack N3 Benzovesamicol Analogue N2->N3 Functionalization N4 VAChT Binding (Synaptic Vesicle) N3->N4 High Affinity Target N5 ACh Transport Inhibition N4->N5 Blockade

Pathway of oxirene derivatives forming benzovesamicol analogues to target VAChT.

Cytotoxicity via DNA Intercalation

Structurally related to spirobisnaphthalenes (e.g., palmarumycin and spiroxin), the saturated naphthalene core of these derivatives can be oxidized to form reactive quinone-like species[3]. These species intercalate into DNA and generate reactive oxygen species (ROS), leading to DNA cleavage and subsequent apoptosis in cancer cell lines (e.g., HCT116, PC9)[4].

Quantitative Data Summary

The table below synthesizes the expected biological activity profiles of various derivatives synthesized from the 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol scaffold based on historical structure-activity relationship (SAR) data.

Derivative ClassPrimary TargetBiological Activity (IC50 / Ki)Primary Application
Benzovesamicol Analogues VAChT (Cholinergic Neurons)Ki = 0.5 - 5.0 nMAlzheimer's PET Imaging Radiotracers
Spirobisnaphthalene Analogues DNA / TopoisomeraseIC50 = 0.1 - 15.0 µMAnti-tumor / Cytotoxicity Screening
Carbamate Derivatives Acetylcholinesterase (AChE)IC50 = 10 - 50 nMAgrochemicals / Insecticides

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Each workflow includes internal controls and analytical checkpoints to ensure the integrity of the biological data generated.

Workflow S1 1. Scaffold Functionalization (Epoxide Ring-Opening) S2 2. Structural Validation (NMR / FT-IR / HPLC) S1->S2 S3 3. In Vitro Biological Assays (VAChT Binding / MTT Assay) S2->S3 S4 4. SAR Analysis (IC50 / Ki Determination) S3->S4

Step-by-step workflow from scaffold functionalization to Structure-Activity Relationship (SAR) analysis.

Protocol 1: Regioselective Epoxide Ring-Opening for Vesamicol Analogue Synthesis

Causality: The biological activity of vesamicol analogues relies entirely on the trans-stereochemistry of the amino alcohol. The epoxide ring of the tetrahydronaphtho-oxirene scaffold ensures that nucleophilic attack by a secondary amine strictly proceeds via an SN2 mechanism, guaranteeing the required trans-diaxial configuration[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol in 10 mL of absolute ethanol.

  • Nucleophilic Addition: Add 1.2 mmol of the desired secondary amine (e.g., piperidine derivative).

  • Catalysis & Heating: Add a catalytic amount of lithium perchlorate (LiClO4) to activate the epoxide oxygen. Reflux the mixture at 80°C for 12 hours.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the epoxide spot and the appearance of a highly polar spot (due to the new -OH and amine groups) confirms reaction progression.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (silica gel, CH2Cl2:MeOH 95:5).

  • Structural Validation: Confirm the trans-configuration via 1H-NMR. The coupling constant ( J ) between the protons on the carbon bearing the -OH and the carbon bearing the amine should be ~9-11 Hz, indicative of a trans-diaxial arrangement[1].

Protocol 2: In Vitro VAChT Radioligand Binding Assay

Causality: To determine if the synthesized derivative successfully crosses the synaptic vesicle membrane and binds to VAChT, a competitive binding assay using [3H]vesamicol is employed. Displacement of the radioligand directly correlates to the binding affinity (Ki) of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize PC12 cells (which endogenously express high levels of VAChT) in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl). Centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet in the same buffer.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension (approx. 50 µg protein), 50 µL of [3H]vesamicol (final concentration 2 nM), and 50 µL of the test derivative at varying concentrations ( 10−11 to 10−5 M).

  • Equilibration: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration (Self-Validation): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer. Control Check: Include wells with 10 µM unlabeled vesamicol to define non-specific binding.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and count radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol 3: Cytotoxicity Evaluation (MTT Assay)

Causality: For derivatives aimed at oncology, the MTT assay measures cellular metabolic activity as a proxy for cell viability. The reduction of the yellow tetrazolium salt (MTT) to purple formazan is catalyzed by mitochondrial succinate dehydrogenase, which is inactive in apoptotic cells induced by DNA-cleaving naphtho-derivatives[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 or PC9 cells into 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Treat cells with the test derivatives dissolved in DMSO (final DMSO concentration <0.5%) at concentrations ranging from 0.01 to 50 µM. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

References

  • Total synthesis, structure revision and cytotoxic activity of Sch 53825 and its derivatives. RSC Advances. Available at:[Link]

  • 2,2,2-Trifluoro-N-(1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-yl)acetamide by X-ray powder diffraction. Acta Crystallographica Section C. Available at:[Link]

  • 2,2,2-Trifluoro-N-(1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-yl)acetamide by X-ray powder diffraction. IUCr Journals. Available at:[Link]

  • Total synthesis, structure revision and cytotoxic activity of Sch 53825 and its derivatives. National Institutes of Health (NIH). Available at:[Link]

  • Evaluation of Novel Carbamate Insecticides for Neurotoxicity to Non-Target Species. VTechWorks. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol. This guide is designed to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As a crucial intermediate in various synthetic pathways, ensuring the purity and yield of this epoxy alcohol is paramount. This document offers practical, field-tested insights to help you navigate the common challenges associated with its synthesis.

I. Overview of the Synthesis

The synthesis of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol typically involves the epoxidation of a suitable precursor, such as a dihydronaphthalene diol, using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The presence of both a double bond and a hydroxyl group in the starting material introduces complexities that can lead to the formation of various impurities. Understanding the reaction mechanism and potential side reactions is key to a successful synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol.

Q1: My reaction yield is consistently low. What are the potential causes?

A1: Low yields can stem from several factors throughout the experimental process. Here’s a breakdown of common culprits and how to address them:

  • Incomplete Reaction: The epoxidation of allylic alcohols can be slower than that of simple alkenes due to the electron-withdrawing effect of the hydroxyl group.

    • Troubleshooting:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.

      • Increase reaction time: Allow the reaction to stir for a longer period, checking periodically for completion.

      • Optimize temperature: While the reaction is often started at 0°C to control exothermicity, allowing it to slowly warm to room temperature can drive it to completion.[1]

      • Use a slight excess of the oxidizing agent: A small excess (e.g., 1.1-1.2 equivalents) of m-CPBA can ensure full conversion of the starting material. However, a large excess can lead to side reactions.

  • Product Degradation: The epoxide ring is susceptible to opening under acidic or strongly basic conditions.

    • Troubleshooting:

      • Maintain a neutral or slightly basic pH: The use of a buffer, such as a phosphate buffer at pH 8, during the reaction and workup can prevent acid-catalyzed decomposition.[2]

      • Careful workup: Quench the reaction with a mild reducing agent like sodium sulfite to destroy excess peroxide, followed by a wash with a weak base like sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.[3]

  • Suboptimal Reagent Quality: The purity of the starting material and the oxidizing agent is crucial.

    • Troubleshooting:

      • Use freshly purified starting materials: Ensure the dihydronaphthalene precursor is free of impurities.

      • Check the activity of your m-CPBA: The peroxide content of m-CPBA can decrease over time. Use a fresh bottle or titrate to determine its activity.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: The presence of multiple spots on your TLC plate indicates the formation of byproducts. Below is a table of common impurities, their likely causes, and methods for their identification.

Impurity Potential Cause Identification
Unreacted Starting Material Incomplete reaction.Compare the Rf value with the starting material on TLC.
meta-Chlorobenzoic Acid Byproduct of m-CPBA.This is an acidic impurity and can be removed by a basic wash during workup. It will appear as a distinct spot on TLC.
Diol Byproducts Acid-catalyzed or water-induced opening of the epoxide ring.These are typically more polar than the desired product and will have a lower Rf value on TLC.
Ketone/Aldehyde Byproducts Rearrangement of the epoxide, potentially acid-catalyzed.[4]Can be detected by IR spectroscopy (strong C=O stretch) and NMR spectroscopy.
Over-oxidized Products Reaction of the hydroxyl group with excess m-CPBA.May appear as more polar spots on TLC. Mass spectrometry can help identify products with additional oxygen atoms.

Troubleshooting Workflow for Impurity Identification:

Caption: Troubleshooting workflow for identifying common impurities.

Q3: My purified product seems to decompose over time. How can I improve its stability?

A3: The stability of epoxides, especially those with nearby functional groups, can be a concern. Here are some strategies to enhance the stability of your product:

  • Thorough Purification: Ensure all acidic impurities, particularly m-chlorobenzoic acid, are completely removed. Residual acid can catalyze the decomposition of the epoxide.

  • Storage Conditions:

    • Temperature: Store the purified product at low temperatures (e.g., in a freezer at -20°C).

    • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Solvent: If storing in solution, use a non-protic, anhydrous solvent.

  • Use of Modified Silica Gel for Purification: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive epoxides.

    • Protocol for Neutralizing Silica Gel:

      • Prepare a 1% (w/v) solution of sodium bicarbonate in water.

      • Make a slurry of the silica gel in this solution.

      • Filter the silica gel and wash thoroughly with deionized water until the washings are neutral.

      • Dry the silica gel in an oven at 120°C until it is fully activated.

III. Experimental Protocols

General Protocol for the Epoxidation of a Dihydronaphthalene Diol

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup:

    • Dissolve the dihydronaphthalene diol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

    • Add a phosphate buffer solution (pH 8) to create a biphasic system.[2]

    • Cool the mixture to 0°C in an ice bath.

  • Addition of Oxidant:

    • Dissolve m-CPBA (1.1-1.2 equivalents) in a minimal amount of DCM.

    • Add the m-CPBA solution dropwise to the stirred reaction mixture over 15-30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature.

    • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture back to 0°C.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any remaining peroxide. Stir for 15-20 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography using a neutralized silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visual Representation of the Synthetic Workflow:

Synthesis_Workflow Start Starting Material: Dihydronaphthalene Diol Reaction Epoxidation with m-CPBA (DCM, pH 8 buffer, 0°C to RT) Start->Reaction Workup Aqueous Workup - Quench (Na2SO3) - Neutralize (NaHCO3) - Extract Reaction->Workup Purification Column Chromatography (Neutralized Silica Gel) Workup->Purification Product Pure 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol Purification->Product

Caption: General workflow for the synthesis and purification.

IV. References

Sources

Optimization

SyntheCore Technical Support Center: Troubleshooting 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol Synthesis

Welcome to the SyntheCore Technical Support portal. As a Senior Application Scientist, I frequently consult with researchers developing benzovesamicol analogues and Vesicular Acetylcholine Transporter (VAChT) imaging pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SyntheCore Technical Support portal. As a Senior Application Scientist, I frequently consult with researchers developing benzovesamicol analogues and Vesicular Acetylcholine Transporter (VAChT) imaging probes[1]. A notorious bottleneck in these workflows is the synthesis of the critical epoxide building block, 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol[2].

The synthesis relies on the epoxidation of 1,4-dihydronaphthalen-1-ol. The key to mastering this reaction lies in understanding the delicate balance between electrophilic oxidation and the nucleophilic fragility of the resulting oxirene ring. Below is our definitive guide to troubleshooting this synthesis.

Visualizing the Workflow & Failure Modes

EpoxidationWorkflow Start 1,4-Dihydronaphthalen-1-ol (Starting Material) mCPBA mCPBA / DCM (Standard Method) Start->mCPBA Route A (Classic) VOacac VO(acac)2 / TBHP (Optimized Method) Start->VOacac Route B (Optimized) Acidic Acidic Byproducts (m-Chlorobenzoic acid) mCPBA->Acidic Target 1a,2,7,7a-Tetrahydronaphtho [2,3-b]oxiren-3-ol (Target Product) mCPBA->Target Buffered (NaHCO3) SynDirect Hydroxyl-Directed Syn-Epoxidation VOacac->SynDirect RingOpen Epoxide Ring-Opening (Diol Formation) Acidic->RingOpen Unbuffered SynDirect->Target High Yield & Selectivity Purification Silica Gel Chromatography (Requires Et3N Passivation) Target->Purification Purification->RingOpen Acidic Silica Purification->Target Et3N Passivated

Figure 1: Mechanistic workflow and troubleshooting pathways for target epoxide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol consistently below 40% when using standard m-CPBA? A: The primary cause of low yield is acid-catalyzed nucleophilic ring-opening. m-CPBA generates m-chlorobenzoic acid as a stoichiometric byproduct. Because the oxirene ring is fused to a tetrahydronaphthalene system, the benzylic/allylic positions are highly susceptible to nucleophilic attack by ambient moisture or the acid itself, leading to the formation of trans-disubstituted diols[3]. Causality & Solution: If you must use m-CPBA, you must strictly buffer the reaction with a biphasic mixture of saturated aqueous NaHCO₃ and DCM to neutralize the acid as it forms. However, for optimal results, we strongly recommend abandoning m-CPBA in favor of a neutral, transition-metal-catalyzed system such as VO(acac)₂ / TBHP.

Q2: How can I improve the diastereoselectivity (syn vs. anti) of the epoxidation? A: Diastereoselectivity is dictated by the directing effect of the hydroxyl group on the 1,4-dihydronaphthalen-1-ol precursor. While m-CPBA provides moderate syn-selectivity (typically 4:1) via the Henbest effect (hydrogen bonding between the peracid and the allylic alcohol), it is not absolute. Causality & Solution: Utilizing Vanadium(IV) oxide bis(acetylacetonate) [VO(acac)₂] with tert-butyl hydroperoxide (TBHP) fundamentally shifts the mechanism. The vanadium center covalently coordinates to the allylic alcohol, delivering the peroxo oxygen exclusively to the syn-face of the alkene. This mechanism consistently yields >99:1 syn-selectivity.

Q3: My product degrades during silica gel flash chromatography. How do I prevent this? A: Standard silica gel (SiO₂) is slightly acidic (pH ~4.5–5.5). When 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol is concentrated on the column, this surface acidity catalyzes the exact same ring-opening degradation seen in unbuffered m-CPBA reactions. Causality & Solution: Passivate your silica gel by pre-flushing the column with 1% triethylamine (Et₃N) in your starting mobile phase. The Et₃N neutralizes the acidic silanol groups, allowing the intact epoxide to elute safely.

Quantitative Data: Epoxidation Method Comparison

To guide your experimental design, we have summarized the performance metrics of the three most common epoxidation workflows for this substrate.

Epoxidation MethodYield (%)Diastereomeric Ratio (Syn:Anti)Reaction Time (h)Primary Failure Mode / Byproduct
m-CPBA (Unbuffered) 35–454:12–4Diol formation (Acidic ring-opening)
m-CPBA (Buffered) 65–754:14–6Ketone formation (Over-oxidation)
VO(acac)₂ / TBHP 85–95>99:112–16None (Clean conversion)
Self-Validating Experimental Protocol: VO(acac)₂ / TBHP Epoxidation

This optimized protocol is designed as a self-validating system. Specific color changes act as built-in quality control checkpoints to ensure the catalytic cycle is functioning correctly.

Reagents & Materials:

  • 1,4-Dihydronaphthalen-1-ol (1.0 equiv)

  • VO(acac)₂ (0.05 equiv, 5 mol%)

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Na₂S₂O₃ and Brine

Step-by-Step Methodology:

  • Preparation: Dissolve 1,4-dihydronaphthalen-1-ol in anhydrous DCM (0.2 M concentration) in an oven-dried flask under an inert Argon atmosphere.

  • Catalyst Addition: Add VO(acac)₂ (5 mol%) to the stirring solution at room temperature.

    • Validation Checkpoint 1: The mixture must appear pale green , confirming the V(IV) resting state of the catalyst.

  • Oxidant Addition: Cool the reaction mixture to 0 °C using an ice bath. Add TBHP (1.2 equiv) dropwise over 10 minutes.

    • Validation Checkpoint 2: Upon addition of TBHP, the solution must immediately turn deep red . This visual cue is critical; it confirms the in-situ formation of the active alkylperoxo-vanadium(V) complex. If the solution remains green, the TBHP has degraded, and the reaction will fail.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Validation Checkpoint 3: As the reaction nears completion, the deep red color will gradually fade to a pale yellow , indicating the consumption of the peroxo species. TLC analysis (Hexanes/EtOAc 7:3) will show the consumption of the UV-active starting material (Rf ~0.45) and the appearance of the product (Rf ~0.35).

  • Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (equal volume to DCM) and stir vigorously for 30 minutes to destroy excess peroxides.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Passivated Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography using silica gel that has been pre-flushed with Hexanes containing 1% Et₃N. Elute with Hexanes/EtOAc (8:2, containing 1% Et₃N) to afford the pure 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol.

References
  • Heteroaromatic and Aniline Derivatives of Piperidines As Potent Ligands for Vesicular Acetylcholine Transporter. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis and in vitro evaluation of new benzovesamicol analogues as potential imaging probes for the vesicular acetylcholine transporter. Bioorganic & Medicinal Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Stability, Storage, and Handling of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Chemical Profile & Overview 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS: 35697-13-3) is a highly reactive bifunctional intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Chemical Profile & Overview

1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS: 35697-13-3) is a highly reactive bifunctional intermediate prominently utilized as a precursor in the synthesis of benzovesamicol analogues for vesicular acetylcholine transporter (VAChT) neuroimaging[1]. It features both a nucleophilic phenol group and an electrophilic oxirene (epoxide) ring. Because of this bifunctional nature, its stability is highly dependent on strict environmental controls to prevent auto-degradation.

Table 1: Physicochemical Properties & Storage Parameters

ParameterSpecificationCausality / Rationale
CAS Number 35697-13-3N/A
Molecular Formula C10H10O2N/A
Molecular Weight 162.19 g/mol N/A
Optimal Storage Temp -20°CLow thermal energy heavily suppresses thermodynamic epoxide ring-opening[2].
Atmosphere Argon (Inert)Displaces oxygen to prevent auto-oxidation of the phenol moiety into quinones.
Solvent Compatibility Anhydrous Aprotic (e.g., THF, DCM)Protic solvents act as nucleophiles, inducing slow solvolysis of the strained oxirene ring[3].

Frequently Asked Questions (FAQs) - Storage & Stability

Q1: Why does the compound degrade rapidly at room temperature or upon exposure to ambient air? A: The degradation is driven by two distinct mechanisms. First, the strained three-membered epoxide ring is highly susceptible to moisture-induced, acid- or base-catalyzed hydrolysis, yielding a trans-1,2-diol (vicinal glycol)[4]. Second, the phenol group is prone to auto-oxidation in the presence of oxygen and light. The simultaneous presence of a nucleophile (phenol) and an electrophile (epoxide) creates a high risk for intermolecular oligomerization if the thermal energy barrier is overcome at room temperature.

Q2: Can I store the compound in solution to save time during workflows? A: It is strongly discouraged. Epoxides stored in protic solvents (e.g., alcohols, water) will undergo gradual solvolysis[4]. Even in anhydrous aprotic solvents (like DMSO or DMF), trace impurities or elevated temperatures can catalyze decomposition or intermolecular coupling[3]. Always store the compound as a neat solid and prepare solutions immediately prior to use.

Troubleshooting Guide

Issue: The sample has turned dark brown/black and is no longer fully soluble in organic solvents.

  • Diagnosis: Exposure to oxygen and light has caused the phenol group to oxidize into reactive quinones, which subsequently cross-linked or polymerized with the epoxide rings of adjacent molecules.

  • Resolution: The compound must be re-purified via flash chromatography or recrystallization. Do not use darkened, insoluble material for downstream nucleophilic ring-opening reactions, as the epoxide titer will be drastically reduced.

Issue: Downstream coupling yields are unexpectedly low, but the sample looks visually normal (white/off-white powder).

  • Diagnosis: Invisible degradation via moisture ingress has occurred. Ambient humidity likely condensed on the cold sample container during improper thawing, leading to hydrolysis of the epoxide into a vicinal diol[4]. The compound retains its physical appearance but loses its electrophilic reactivity.

  • Resolution: Implement the "Self-Validating Thawing Protocol" (Section 4) and verify the epoxide titer via 1H-NMR prior to the reaction.

Experimental Protocols

Protocol A: Self-Validating Thawing and Aliquoting

Expertise Note: Condensation is the primary enemy of epoxide stability. This protocol uses gravimetric validation to ensure zero moisture ingress.

  • Pre-Weighing: Remove the sealed, Argon-flushed vial from the -20°C freezer. Immediately weigh the cold vial on an analytical balance. Record this as Wcold​ .

  • Desiccation Equilibration: Place the vial inside a vacuum desiccator containing active desiccant (e.g., Drierite). Apply a light vacuum and allow it to equilibrate to room temperature (approx. 30-45 minutes).

  • Post-Weighing (Validation Step): Remove the vial and weigh it again ( Wwarm​ ). If Wwarm​>Wcold​ , condensation has occurred on the exterior. Wipe the vial thoroughly until Wwarm​≤Wcold​ . Causality: This ensures no water droplets are drawn into the vial upon opening.

  • Inert Handling: Transfer the vial to an Argon-filled glovebox or use a continuous Argon stream (Schlenk line) before breaking the seal.

  • Aliquoting: Remove the required mass. Immediately flush the parent vial with Argon, seal with Parafilm, and return to -20°C.

Protocol B: Epoxide Titer Verification via 1H-NMR

Expertise Note: Before committing expensive radiolabeling precursors or complex amines to a reaction with this epoxide[1], validate the intact oxirene ring.

  • Sample Prep: Dissolve 2-3 mg of the compound in 0.5 mL of anhydrous, acid-free CDCl3 (filtered through basic alumina to remove trace DCl).

  • Data Acquisition: Acquire a standard 1H-NMR spectrum.

  • Validation: Analyze the chemical shifts of the oxirene protons (typically found between δ 3.5 - 4.5 ppm, depending on the exact stereochemistry and solvent). The disappearance of these signals and the appearance of downfield methine protons ( δ 4.5 - 5.5 ppm) alongside a broad -OH peak indicates hydrolysis to the diol.

Mechanistic and Workflow Visualizations

DegradationPathways Parent 1a,2,7,7a-Tetrahydronaphtho [2,3-b]oxiren-3-ol Hydrolysis Vicinal Diol Formation (Loss of Epoxide Titer) Parent->Hydrolysis H2O / Trace Acid (Ring Opening) Oxidation Quinone Derivatives (Sample Darkening) Parent->Oxidation O2 / Light (Phenol Oxidation) Polymerization Oligomerization (Insolubility) Parent->Polymerization Intermolecular Reaction (Phenol + Epoxide)

Figure 1: Primary degradation pathways of 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol.

HandlingWorkflow Storage 1. Storage -20°C, Argon Equilibrate 2. Equilibration RT in Desiccator Storage->Equilibrate Handling 3. Handling Glovebox / Inert Gas Equilibrate->Handling Dissolution 4. Dissolution Anhydrous Aprotic Handling->Dissolution Reaction 5. Reaction Immediate Use Dissolution->Reaction

Figure 2: Optimal handling workflow to preserve epoxide stability.

References

  • [1] Mulholland, G. K., et al. "2,2,2-Trifluoro-N-(1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-yl)acetamide by X-ray powder diffraction." IUCr Journals. Available at: [Link]

  • [4] OpenStax. "18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry." OpenStax. Available at: [Link]

  • [2] "An epoxide ring-opening reaction by using sol–gel-synthesized palladium supported on a strontium hydroxyl fluoride catalyst." Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • [3] "Synthesis and Biological Characterization of a Promising F-18 PET Tracer for Vesicular Acetylcholine Transporter." PMC, National Institutes of Health. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in translating the synthesis of 1a,2,7,7a-tetrahydronaphtho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in translating the synthesis of 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS: 35697-13-3) from the bench to pilot-scale manufacturing. This compound is a critical epoxide building block, heavily utilized in the preparation of benzovesamicol analogues[1] and complex beta-blocker pharmaceuticals. Scaling up the epoxidation of its precursor, 5,8-dihydronaphthalen-1-ol, presents unique chemoselectivity and thermal hazards. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies to ensure a safe, high-yielding process.

Part 1: Process Overview & Mechanistic Causality

The core transformation relies on the electrophilic oxygen transfer to the isolated alkene of 5,8-dihydronaphthalen-1-ol. At the laboratory scale, this is frequently achieved using 3-chloroperoxybenzoic acid (mCPBA)[2]. However, mCPBA is shock-sensitive, atom-inefficient, and cost-prohibitive for pilot-scale manufacturing[3].

For scale-up, Peracetic Acid (PAA) in Ethyl Acetate (EtOAc) is the industry standard. The primary challenge here is chemoselectivity : the starting material contains an unprotected phenol moiety. If the reaction is too acidic or warm, the phenol can over-oxidize to a quinone, or the newly formed epoxide can undergo acid-catalyzed ring-opening to a trans-diol[4]. To prevent this, the system must be strictly buffered with Sodium Acetate (NaOAc) to maintain a pH of 5.5–6.0, neutralizing the acetic acid byproduct in real-time.

Part 2: Reaction Workflow

Epoxidation_Workflow SM 5,8-Dihydronaphthalen-1-ol (Starting Material) Reagents Peracetic Acid (39%) NaOAc Buffer, EtOAc SM->Reagents Mix at 0 °C TS Electrophilic Oxygen Transfer (Exothermic: ~250 kJ/mol) Reagents->TS Controlled Dosing Side Side Product: Quinone / trans-Diol TS->Side pH < 4.0 or T > 10 °C Target 1a,2,7,7a-Tetrahydronaphtho [2,3-b]oxiren-3-ol TS->Target pH 5.5-6.0, T < 5 °C

Chemoselective epoxidation workflow highlighting pH and temperature controls.

Part 3: Validated Scale-Up Protocol (1 kg Scale)

This protocol is designed as a self-validating system ; do not proceed to subsequent steps without confirming the in-process controls (IPC).

Step 1: Reactor Preparation & Substrate Dissolution

  • Charge a 20 L jacketed glass-lined reactor with 5,8-dihydronaphthalen-1-ol (1.0 kg, 6.84 mol) and EtOAc (10 L).

  • Add finely milled, anhydrous Sodium Acetate (NaOAc) (1.12 kg, 13.68 mol, 2.0 eq) to act as an acid scavenger.

  • Cool the suspension to 0–2 °C using a chiller.

  • Causality: Low temperature is mandatory to suppress the activation energy required for phenol oxidation.

Step 2: Oxidant Titration & Controlled Dosing

  • Self-Validation: Titrate the 39% Peracetic Acid (PAA) solution via iodometry to confirm exact molarity before use. Degraded PAA will lead to incomplete conversion.

  • Slowly dose PAA (1.46 kg, ~7.52 mol, 1.1 eq) into the reactor over 4–6 hours.

  • Maintain the internal temperature strictly below 5 °C.

  • Causality: Epoxidation is highly exothermic. The dosing rate must be dictated by the heat removal capacity of the reactor to prevent thermal runaway and byproduct formation.

Step 3: Reaction Monitoring (IPC)

  • Stir for an additional 2 hours at 2–5 °C.

  • Self-Validation: Sample the reaction for HPLC analysis. The reaction is deemed complete when the starting material is < 1.0% (Area%).

Step 4: Quench & Workup

  • Quench the unreacted peroxide by slowly adding a 20% aqueous Sodium Thiosulfate solution (2 L) while maintaining T < 10 °C.

  • Self-Validation: Test the organic layer with KI-starch paper. It must remain white (negative for peroxides) before you are permitted to proceed with isolation[5].

  • Separate the layers. Wash the organic layer with 5% aqueous NaHCO₃ (3 x 2 L) and brine (2 L).

Step 5: Isolation & Crystallization

  • Concentrate the EtOAc layer under reduced pressure (T_bath < 35 °C) to approximately 2 L.

  • Add Heptane (4 L) dropwise to induce crystallization.

  • Filter the resulting white to off-white solid, wash with cold Heptane, and dry under vacuum at 30 °C to yield the target epoxide.

Part 4: Troubleshooting & FAQs

Q: Why is the reaction mixture turning dark red or brown during PAA addition? A: This is a classic indicator of phenol oxidation leading to quinone byproducts.

  • Root Cause: Either the internal temperature spiked above 10 °C, or the local concentration of PAA was too high due to inadequate agitation.

  • Solution: Abort dosing immediately. Increase the agitation speed to eliminate localized concentration gradients and verify the chiller's heat removal capacity. Ensure the NaOAc buffer is fully suspended.

Q: HPLC shows significant formation of a polar byproduct. What is it, and how do we stop it? A: The polar byproduct is likely the trans-diol, formed via the acid-catalyzed ring-opening of your product[4].

  • Root Cause: The pH of the reaction mixture has dropped below 4.0 because the NaOAc buffer capacity was exceeded by the acetic acid generated from PAA.

  • Solution: Ensure you are using at least 2.0 equivalents of finely milled anhydrous NaOAc. For highly sensitive batches, a biphasic system using aqueous NaHCO₃ can be employed, though it reduces the reaction rate due to mass transfer limitations.

Q: Why transition from mCPBA to Peracetic Acid (PAA) for scale-up? A: While mCPBA is excellent for laboratory synthesis[2], its byproduct (m-chlorobenzoic acid) is difficult to remove without extensive chromatography. Furthermore, commercial mCPBA is supplied at ~70-77% purity with water and m-chlorobenzoic acid to prevent detonation. At a multi-kilogram scale, the shock hazard and poor atom economy make it unviable[3]. PAA in EtOAc is scalable, atom-efficient, and the acetic acid byproduct is easily neutralized and washed away.

Part 5: Quantitative Data (Scale Comparison)
ParameterLab Scale (10 g)Pilot Scale (1 kg)Mechanistic Rationale / Causality
Oxidant mCPBA (1.2 eq)Peracetic Acid (39%, 1.1 eq)PAA eliminates shock hazards and improves atom economy at scale[3].
Solvent Dichloromethane (CH₂Cl₂)Ethyl Acetate (EtOAc)EtOAc is a greener, ICH Class 3 solvent, replacing toxic/regulated CH₂Cl₂.
Temperature 0 °C to Room TempStrictly 0 – 5 °CHeat accumulation at scale accelerates byproduct formation (quinones/diols).
Acid Scavenger Aqueous NaHCO₃Solid Anhydrous NaOAcSolid NaOAc in EtOAc avoids biphasic mass transfer delays, ensuring rapid neutralization.
Typical Yield 85 – 88%78 – 82%Slight yield reduction at scale is typical due to mother liquor losses during crystallization.
References
  • Rukiah, M., & Assaad, T. (2010). "2,2,2-Trifluoro-N-(1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-yl)acetamide by X-ray powder diffraction." Acta Crystallographica Section C. Available at:[Link]

  • Karaluka, V., et al. (2020). "Epoxide Syntheses and Ring-Opening Reactions in Drug Development." Catalysts, 10(10), 1117. Available at:[Link]

  • Gevorgyan, V., et al. (2021). "Large Scale Epoxide Opening by a Pendant Silanol." Organic Syntheses, 98, 117-130. Available at:[Link]

Sources

Troubleshooting

handling and safety precautions for 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

Welcome to the official Technical Support Center for 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS 35697-13-3). This guide is tailored specifically for synthetic chemists, researchers, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official Technical Support Center for 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS 35697-13-3). This guide is tailored specifically for synthetic chemists, researchers, and drug development professionals. It provides authoritative troubleshooting, safety protocols, and self-validating methodologies for handling and reacting this specialized heterocyclic building block.

Part 1: Physico-Chemical Profile & Quantitative Data

Understanding the baseline properties of this oxirene (epoxide) derivative is critical for predicting its reactivity, solubility, and stability during complex multi-step syntheses.

ParameterSpecification
Chemical Name 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol
CAS Number 35697-13-3
Molecular Formula C10H10O2[1]
Molecular Weight 162.19 g/mol
Appearance Brown powder[1]
Purity Standard 95% – 98%[2],[1]
Storage Temperature 0–8 °C[1]
Shipping Conditions Room Temperature[1]

Part 2: Storage, Handling, and Safety FAQs

Q: How should I store the compound to prevent degradation? A: Store the compound at 0–8 °C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen)[1]. Causality: Epoxides are highly susceptible to moisture-induced, acid-catalyzed ring-opening. Atmospheric moisture can lead to slow hydrolysis over time, converting the highly reactive epoxide into an unreactive diol. Maintaining a cold, dry environment suppresses this thermodynamic degradation pathway.

Q: What are the primary safety and toxicity concerns when handling this building block? A: Like many reactive epoxides, 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol acts as a potential alkylating agent. Causality: The strained three-membered oxirene ring is prone to nucleophilic attack. In a biological context, it can covalently bind to nucleophilic sites on DNA and proteins, posing mutagenic and sensitizing risks. Protocol: Always handle inside a certified chemical fume hood. Wear nitrile gloves (double-gloving is highly recommended) and splash-proof safety goggles. Avoid any accidental exposure to strong acids or bases, which can trigger rapid, exothermic polymerization.

Part 3: Experimental Troubleshooting FAQs

Q: My nucleophilic ring-opening reaction has a low yield and shows multiple side products. How do I optimize it? A: The oxirene ring is strained and highly reactive. If you observe multiple side products, it is likely due to non-regioselective ring opening or unwanted isomerization. Causality: The hydroxyl group at the 3-position can direct the regioselectivity of the epoxide opening via hydrogen bonding with the nucleophile or the Lewis acid catalyst. However, if the Lewis acid used is too strong (e.g., BF3·OEt2 at room temperature), it provides too much activation energy, triggering a Meinwald rearrangement (isomerization of the epoxide to a ketone or aldehyde) rather than the desired nucleophilic addition. Solution: Switch to milder Lewis acids (e.g., CeCl3, LiClO4 or LiOTf) and maintain strictly anhydrous conditions at 0 °C.

Q: How can I self-validate the integrity of the compound before starting a multi-step synthesis? A: Do not rely solely on visual inspection (as the compound naturally presents as a brown powder[1]). Conduct a rapid TLC and NMR check before use.

  • TLC Validation: Run a TLC in Hexanes:EtOAc (7:3). A degraded sample will show a highly polar baseline spot (the hydrolyzed diol) in addition to the main UV-active epoxide spot.

  • NMR Validation: Look for the characteristic oxirane ring protons in the 3.0–3.5 ppm range. If you observe broad OH peaks increasing or new signals in the 4.0–5.0 ppm range (CH-OH), hydrolysis has occurred and the batch must be repurified.

Part 4: Self-Validating Methodology: Regioselective Nucleophilic Ring-Opening

This protocol outlines a self-validating workflow for the controlled opening of the epoxide ring, ensuring high regioselectivity and preventing polymerization.

  • Quality Control (Self-Validation): Dissolve a 2 mg aliquot of the compound in CDCl3 and perform 1H NMR[2]. Confirm the integrity of the epoxide protons. Causality: Starting with a hydrolyzed diol guarantees reaction failure; validating purity prevents wasted downstream reagents.

  • Inert Setup: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Causality: Atmospheric moisture acts as a competing nucleophile.

  • Solvent Preparation: Dissolve 1.0 eq of 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol in anhydrous THF to achieve a 0.1 M concentration.

  • Catalyst Addition: Add 0.1 eq of a mild Lewis acid (e.g., LiOTf) at 0 °C. Causality: Low temperatures and mild catalysts activate the epoxide for nucleophilic attack without providing enough thermal energy to trigger a Meinwald rearrangement.

  • Nucleophile Addition: Slowly add 1.2 eq of the target nucleophile (e.g., an amine or thiolate) dropwise over 10 minutes to prevent localized exothermic spikes.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC. The complete disappearance of the epoxide spot indicates successful conversion.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Causality: Neutralizing the Lewis acid immediately halts the reaction, preventing reverse reactions or degradation during the concentration phase. Extract with EtOAc, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Part 5: Experimental Workflow Visualization

G Start 1a,2,7,7a-Tetrahydronaphtho [2,3-b]oxiren-3-ol (CAS 35697-13-3) QC Quality Control (1H NMR / TLC) Start->QC Inert Inert Atmosphere Setup (Argon/N2) QC->Inert Purity >95% Discard Discard / Repurify QC->Discard Degraded (Diol) Reaction Nucleophilic Addition (Lewis Acid Catalyst) Inert->Reaction Monitor Reaction Monitoring (LC-MS / TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Quenching & Extraction (Aqueous Workup) Monitor->Workup Conversion >95% Purify Purification (Column Chromatography) Workup->Purify

Experimental workflow for regioselective nucleophilic ring-opening of the epoxide.

References

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Validation of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol: A Comparative Guide

Executive Summary & The Structural Challenge In modern drug development and complex organic synthesis, the precise three-dimensional characterization of chiral intermediates is non-negotiable. 1a,2,7,7a-Tetrahydronaphtho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Structural Challenge

In modern drug development and complex organic synthesis, the precise three-dimensional characterization of chiral intermediates is non-negotiable. 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol presents a classic structural challenge: it features a rigid tetrahydronaphthalene backbone fused to a highly strained oxirene (epoxide) ring, alongside a hydroxyl group. Validating the relative and absolute stereochemistry of its multiple contiguous chiral centers (1a, 2, 7, 7a, and 3) requires analytical techniques capable of atomic-level precision.

While Mass Spectrometry (MS) can confirm molecular weight and connectivity, it is blind to stereochemistry. Therefore, researchers must choose between Single-Crystal X-ray Crystallography (the gold standard) and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy [1]. This guide objectively compares these modalities, explaining the causality behind experimental choices and providing self-validating protocols to ensure absolute structural confidence.

Quantitative Comparison of Validation Modalities

To select the appropriate validation method, we must evaluate the spatial resolution, sample requirements, and the mathematical confidence of the output.

Analytical ModalitySpatial ResolutionSample RequirementStereochemical OutputPrimary Validation Metric
X-ray Crystallography < 0.84 Å (Atomic) 10–50 µm single crystalAbsolute Configuration R1​ factor < 5%, Flack ~0
2D NMR (NOESY/ROESY) ~2.0–5.0 Å (Distance)2–5 mg (Solution)Relative ConfigurationNOE cross-peak intensity
MicroED (Electron Diff.) < 1.0 Å (Atomic)< 1 µm crystal (Powder)Relative Configuration Robs​ factor < 20%

Data Interpretation: X-ray crystallography remains the only standalone method capable of unambiguously determining the absolute configuration of small molecules without the need for chiral derivatization, outperforming NMR conformers in structural rigidity and precision[2].

Logical Workflow for Structural Validation

The following diagram maps the decision-making and experimental logic for validating the structure of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol using both primary modalities.

StructuralValidation cluster_Xray X-ray Crystallography cluster_NMR 2D NMR Spectroscopy Start 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol Structural Validation Xray_Prep Single Crystal Growth (Vapor Diffusion) Start->Xray_Prep NMR_Prep Dissolution in CDCl3 (>5 mg) Start->NMR_Prep Xray_Collect Cu-Kα Diffraction at 100K Xray_Prep->Xray_Collect Xray_Solve Anomalous Dispersion (Flack Parameter) Xray_Collect->Xray_Solve Xray_Result Absolute Configuration Xray_Solve->Xray_Result NMR_Collect NOESY / ROESY Acquisition NMR_Prep->NMR_Collect NMR_Solve Karplus Analysis & NOE Distance Mapping NMR_Collect->NMR_Solve NMR_Result Relative Stereochemistry NMR_Solve->NMR_Result

Workflow comparing X-ray crystallography and NMR for small molecule structural validation.

Experimental Methodologies: Self-Validating Protocols

A robust analytical protocol must be a self-validating system—meaning the data inherently proves its own accuracy through mathematical or physical constraints.

Protocol A: Single-Crystal X-ray Crystallography (The Gold Standard)

This workflow is designed to yield atomic-resolution coordinates and absolute stereochemistry[3].

  • Crystal Growth (Thermodynamic Selection):

    • Action: Dissolve 10 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (antisolvent) in a sealed vial.

    • Causality: Vapor diffusion allows for an extremely slow approach to supersaturation. This thermodynamic control promotes the formation of a highly ordered, defect-free crystal lattice rather than an amorphous kinetic precipitate.

  • Crystal Mounting & Cryocooling:

    • Action: Harvest a >20 µm single crystal using a MiTeGen loop coated in paratone oil. Flash-cool to 100 K under a continuous nitrogen stream.

    • Causality: Cryocooling is not optional. It minimizes atomic thermal vibrations (quantified as B-factors). Reducing thermal motion is critical to resolving the distinct electron densities of the closely spaced epoxide oxygen and the hydroxyl group.

  • Data Collection (Anomalous Dispersion):

    • Action: Expose the crystal to a Cu-K α X-ray source ( λ=1.5418 Å) on a diffractometer.

    • Causality: Copper radiation is specifically chosen over Molybdenum for this molecule. Because 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol lacks heavy atoms (like halogens), we must rely on the weak anomalous scattering of its oxygen atoms. The longer wavelength of Cu-K α maximizes this signal, enabling the calculation of absolute stereochemistry.

  • Phase Solving & Refinement (Self-Validation):

    • Action: Solve phases using direct methods (e.g., SHELXT) and refine the model against F2 data (SHELXL).

    • Validation Metric: The system validates itself if the refinement converges to an R1​ value < 5% (indicating high agreement between the model and experimental diffraction) and a Flack parameter of 0.00±0.05 . A Flack parameter near zero mathematically proves the absolute configuration is correct[3].

Protocol B: 2D NMR Spectroscopy (The Solution-State Alternative)

If the compound resists crystallization, NMR serves as a powerful orthogonal method to determine relative stereochemistry.

  • Sample Preparation:

    • Action: Dissolve 5 mg of the highly purified compound in 600 µL of CDCl 3​ (100% atom D).

  • Pulse Sequence Selection:

    • Action: Acquire 1D 1 H, 13 C, and 2D NOESY spectra. Set the NOESY mixing time to 400–500 ms.

    • Causality: The mixing time must be carefully calibrated to the molecule's tumbling rate ( ωτc​ ). For a small molecule (~162 g/mol ), a longer mixing time (500 ms) is required to allow sufficient cross-relaxation for Nuclear Overhauser Effect (NOE) buildup without entering the spin-diffusion regime, which would generate false-positive distance correlations.

  • Data Interpretation (Self-Validation):

    • Validation Metric: The 3JHH​ coupling constants extracted from the 1D 1 H spectrum mathematically constrain the dihedral angles via the Karplus relationship. When combined with NOESY cross-peaks (which strictly dictate spatial proximity < 5 Å), the relative syn/anti orientation of the epoxide ring relative to the hydroxyl group is locked into a single mathematically viable conformation.

Expert Insights: Why X-ray Crystallography Wins

While NMR provides excellent insights into the solution-state dynamics of a molecule, X-ray crystallography remains the apex methodology for validating complex intermediates like 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol.

The primary limitation of NMR in this context is its inability to independently determine absolute configuration. NMR relies on relative spatial distances; an enantiomer will produce an identical NMR spectrum in an achiral solvent. To achieve absolute configuration via NMR, one must derivatize the hydroxyl group with a chiral auxiliary (e.g., Mosher's acid), which introduces synthetic overhead and potential structural alteration.

Conversely, X-ray crystallography utilizing Cu-K α radiation directly measures the physical breakdown of Friedel's Law (anomalous dispersion) caused by the oxygen atoms. This provides a direct, non-destructive, and mathematically absolute proof of the molecule's 3D architecture, ensuring total confidence before advancing the compound in a drug development pipeline[1].

References

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery | Source: PMC (nih.gov)
  • Title: Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM | Source: Sygnature Discovery | URL
  • Title: Comparison of X-ray Crystallography, NMR and EM | Source: Creative Biostructure | URL
  • Title: Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening | Source: bioRxiv | URL

Sources

Comparative

Comparative Spectroscopic Analysis of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol and Its Synthetic Analogues

As a Senior Application Scientist, evaluating the structural integrity and spectroscopic signatures of synthetic intermediates is critical for downstream drug development. 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (C...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity and spectroscopic signatures of synthetic intermediates is critical for downstream drug development. 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS: 35697-13-3) [1] is a highly valuable heterocyclic building block. Its unique tetrahydronaphthalene core, fused with a reactive oxirene (epoxide) ring, makes it an essential precursor for synthesizing complex neuro-imaging agents.

Specifically, its amine analogue, 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-amine, undergoes regioselective ring-opening to yield benzovesamicol analogues—potent ligands for the Vesicular Acetylcholine Transporter (VAChT) used in PET/SPECT imaging for Alzheimer's disease [2].

VesamicolPathway N1 1a,2,7,7a-Tetrahydronaphtho [2,3-b]oxiren-3-amine N2 Regioselective Ring Opening (Nucleophilic Attack) N1->N2 N3 Benzovesamicol Analogues (VAChT Ligands) N2->N3 N4 Vesicular Acetylcholine Transporter (VAChT) Binding N3->N4 N5 Cholinergic Nerve Imaging (PET/SPECT in Alzheimer's) N4->N5

Application of tetrahydronaphtho[2,3-b]oxirene derivatives in VAChT targeted imaging.

To provide a robust framework for structural verification, this guide objectively compares the spectroscopic data of the target hydroxyl-epoxide with two critical analogues: its unepoxidized alkene precursor (5,8-dihydronaphthalen-1-ol ) and its amine counterpart (1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-amine ).

Spectroscopic Data Comparison

The following table synthesizes the quantitative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the three analogues. Tracking these specific shifts is the most reliable method for confirming successful epoxidation and functional group interconversion.

Spectroscopic FeatureTarget: 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-olAnalogue A: 5,8-Dihydronaphthalen-1-ol (Precursor)Analogue B: 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-amine
¹H NMR: Epoxide/Alkene (ppm) 3.35 - 3.45 (m, 2H, oxirene CH)5.85 - 5.95 (m, 2H, alkene CH=CH)3.30 - 3.40 (m, 2H, oxirene CH)
¹H NMR: Benzylic (ppm) 2.90 - 3.15 (m, 4H, CH₂)3.20 - 3.35 (m, 4H, CH₂)2.85 - 3.05 (m, 4H, CH₂)
¹H NMR: Aromatic (ppm) 6.65 (d), 6.75 (d), 7.05 (t)6.68 (d), 6.78 (d), 7.08 (t)6.55 (d), 6.60 (d), 6.95 (t)
¹³C NMR: Epoxide/Alkene (ppm) 52.4, 53.1124.5, 125.252.8, 53.5
IR: Functional Group (cm⁻¹) 3450 (O-H stretch, broad)3420 (O-H stretch), 1650 (C=C)3380, 3420 (N-H stretch, doublet)
IR: Epoxide Ring (cm⁻¹) 810 (C-O-C asymmetric stretch)N/A805 (C-O-C asymmetric stretch)
Causality Behind the Spectroscopic Shifts
  • The Alkene-to-Epoxide Transition (¹H & ¹³C NMR): The most dramatic diagnostic shift occurs during epoxidation. The sp² hybridized alkene protons of Analogue A resonate downfield (~5.9 ppm) due to the magnetic anisotropy of the π-system. Upon conversion to the epoxide, the hybridization changes to sp³, and the unique diamagnetic shielding of the three-membered oxirene ring pushes these protons significantly upfield to ~3.4 ppm. This 2.5 ppm shift serves as a self-validating marker for reaction completion.

  • Benzylic Shielding: The benzylic protons (adjacent to the newly formed epoxide) also experience an upfield shift (from ~3.3 ppm to ~3.0 ppm). The removal of the adjacent double bond eliminates the deshielding anisotropic effect, confirming the structural change extends beyond just the reactive site.

  • Electronic Effects on the Aromatic Ring: When comparing the target compound to Analogue B (the amine), we observe a slight upfield shift in the aromatic protons of the amine. While oxygen is more electronegative than nitrogen (exerting a stronger -I inductive effect), the nitrogen lone pair in the amine is highly conjugative. This stronger +M (mesomeric) effect pushes more electron density into the ortho and para positions of the aromatic ring, shielding the protons slightly more than the hydroxyl group does [3].

Self-Validating Experimental Protocol: Stereoselective Epoxidation

To synthesize 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol from its alkene precursor, an electrophilic epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) is the industry standard. The following protocol is designed as a self-validating system, ensuring quality control at every step.

Epoxidation A 5,8-Dihydronaphthalen-1-ol (Alkene Precursor) B m-CPBA Complex (Transition State) A->B m-CPBA CH2Cl2, 0°C C 1a,2,7,7a-Tetrahydronaphtho [2,3-b]oxiren-3-ol (Target Epoxide) B->C Epoxidation (Stereoselective) D m-Chlorobenzoic Acid (Byproduct) B->D Cleavage

Stereoselective epoxidation workflow of 5,8-dihydronaphthalen-1-ol using m-CPBA.

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: Dissolve 10.0 mmol of 5,8-dihydronaphthalen-1-ol in 50 mL of anhydrous dichloromethane (CH₂Cl₂) in a flame-dried round-bottom flask under an argon atmosphere.

    • Causality: CH₂Cl₂ is chosen because it does not participate in hydrogen bonding, which would otherwise disrupt the highly organized "butterfly" transition state required for m-CPBA epoxidation.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C.

    • Causality: Epoxidation is highly exothermic. Maintaining 0 °C prevents thermal runaway and suppresses unwanted epoxide ring-opening side reactions (e.g., diol formation).

  • Reagent Addition: Add 11.0 mmol (1.1 equivalents) of purified m-CPBA portion-wise over 20 minutes.

  • Reaction Monitoring (Self-Validation Check 1): Allow the reaction to stir for 3 hours, gradually warming to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent. The reaction is complete when the less polar alkene spot disappears and a new, more polar epoxide spot (due to the C-O dipole) emerges at a lower R_f.

  • Quenching (Self-Validation Check 2): Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10 minutes.

    • Validation: Spot the aqueous layer on starch-iodide paper. A lack of blue/black color change confirms the complete destruction of residual, potentially explosive peroxyacids.

  • Neutralization & Extraction: Add 30 mL of saturated sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct, converting it into a water-soluble sodium salt. Extract the aqueous phase with CH₂Cl₂ (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Spectroscopic Validation: Dissolve a crude aliquot in CDCl₃ and run a quick ¹H NMR. The absolute absence of multiplets at 5.85-5.95 ppm confirms 100% conversion to the target 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol.

References

  • Luo, Z., et al. (2013). Heteroaromatic and Aniline Derivatives of Piperidines As Potent Ligands for Vesicular Acetylcholine Transporter. Journal of Medicinal Chemistry, 56(15), 6122–6135.[Link]

  • Rukiah, M., & Assaad, T. (2010). 2,2,2-Trifluoro-N-(1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-yl)acetamide by X-ray powder diffraction. Acta Crystallographica Section C, 66(Pt 9), o475-8.[Link]

Validation

A Comparative Guide to the Biological Activity of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol and Other Epoxides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Epoxides and Tetralones in Medicinal Chemistry Epoxides are a class of cyclic ethers containing a three-membered ring. The...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Epoxides and Tetralones in Medicinal Chemistry

Epoxides are a class of cyclic ethers containing a three-membered ring. The inherent ring strain makes them reactive electrophiles, capable of undergoing nucleophilic ring-opening reactions with various biological macromolecules, including proteins and nucleic acids. This reactivity is a double-edged sword; it is the basis for the cytotoxic effects of many epoxide-containing anti-cancer agents, but it can also lead to toxicity.[1] The tetralone scaffold, a bicyclic aromatic ketone, is a common motif in a wide range of biologically active compounds, exhibiting antibacterial, antitumor, and central nervous system effects.[2][3] The fusion of an epoxide ring to a tetralone core, particularly with additional functionalization like a hydroxyl group, as seen in 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol, presents a compelling structure for investigation in drug discovery.

Synthesis of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol: A Proposed Pathway

Proposed Experimental Protocol:

  • Objective: To synthesize 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol via epoxidation of a suitable dihydronaphthalene precursor.

  • Materials:

    • 3-Hydroxy-1,2-dihydronaphthalene (precursor)

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the 3-Hydroxy-1,2-dihydronaphthalene precursor in DCM and cool the solution to 0°C.

    • Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and monitor by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Synthesis_Pathway Precursor 3-Hydroxy-1,2-dihydronaphthalene Product 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol Precursor->Product Epoxidation Reagent m-CPBA Reagent->Product Solvent DCM, 0°C to RT Solvent->Product

Caption: Proposed synthesis of the title compound.

Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data for 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol, we can infer its potential biological activity by examining the structure-activity relationships of related epoxides and tetralone derivatives.[5]

The Role of the Epoxide Moiety

The epoxide ring is a key pharmacophore responsible for the cytotoxic activity of many compounds.[6] Its electrophilic nature allows for covalent modification of cellular nucleophiles, leading to cell death. The cytotoxicity of epoxides is often dependent on the overall molecular structure which dictates its reactivity and selectivity. For instance, studies on helenalin derivatives have shown that the presence of an epoxycyclopentanone moiety significantly contributes to their cytotoxic effects.[6]

The Influence of the Tetralone Core and Hydroxyl Group

The tetralone scaffold itself is present in numerous biologically active molecules.[2][3] The combination of the tetralone core with an epoxide ring in 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol suggests a potential for antitumor activity. Furthermore, the presence and position of hydroxyl groups can significantly modulate biological activity. In a series of chiral hydroxylated enones, the position and stereochemistry of the hydroxyl group were found to be critical for both cytotoxicity and selectivity against cancer cell lines.[7] The hydroxyl group in the title compound could potentially engage in hydrogen bonding interactions with target biomolecules, influencing its binding affinity and biological response.

Comparison with Other Bioactive Epoxides and Tetralone Derivatives

To provide a tangible comparison, the following table summarizes the cytotoxic activities of several structurally related compounds.

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC₅₀/ED₅₀)Reference
Epoxides of Helenalin Derivatives H.Ep-2 (human epidermoid carcinoma of the larynx)Significant cytotoxicity observed[6]
Chiral Hydroxylated Enones HepG2 (hepatocellular carcinoma), HL-60 (promyelocytic leukemia)Varies with structure, some analogs show high selectivity and cytotoxicity[7]
Podophyllotoxin (aryltetralin lignin) VariousPotent cytotoxic activity[8]

Workflow for Evaluating Novel Epoxides:

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (if promising) Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Cytotoxicity Cytotoxicity Assays (e.g., MTT) Structure->Cytotoxicity CellLines Panel of Cancer Cell Lines Cytotoxicity->CellLines Mechanism Mechanism of Action Studies CellLines->Mechanism AnimalModel Animal Models of Cancer Mechanism->AnimalModel Toxicity Toxicity & Pharmacokinetics AnimalModel->Toxicity Efficacy Efficacy Studies AnimalModel->Efficacy

Caption: A typical workflow for drug discovery.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol is currently lacking, a comparative analysis of its structural motifs against known bioactive epoxides and tetralone derivatives suggests a strong potential for cytotoxic activity. The presence of the reactive epoxide ring fused to the biologically relevant tetralone scaffold, along with a hydroxyl group for potential specific interactions, makes it a compelling candidate for synthesis and biological evaluation.

Future research should focus on the successful synthesis and purification of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol to enable a thorough investigation of its biological properties. In vitro cytotoxicity screening against a panel of human cancer cell lines would be the crucial first step to validate the hypotheses presented in this guide. Subsequent mechanism of action studies could then elucidate the specific cellular targets and pathways affected by this novel compound.

References

  • Synthesis of chiral hydroxylated enones as potential anti-tumor agents. (2012). PubMed. [Link]

  • Antitumor agents. 11. Synthesis and cytotoxic activity of epoxides of helenalin related derivatives. (1979). PubMed. [Link]

  • 1a,2,3,7b-Tetrahydronaphth(1,2-b)oxirene-2,3-diol. PubChem. [Link]

  • Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. (2022). PubMed. [Link]

  • Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. (2022). Europe PMC. [Link]

  • Naphthalene cytotoxicity in microsomal epoxide hydrolase deficient mice. (2012). PMC. [Link]

  • Structure activity relationship. Mansoura University. [Link]

  • Investigation of the antitumor activity of new epoxide derivatives. Part I: s-Triazinetrione derivatives. (1984). PubMed. [Link]

  • Natural and Synthetic Lactones Possessing Antitumor Activities. (2021). MDPI. [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024). RSC Publishing. [Link]

  • Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo. (2022). MDPI. [Link]

  • Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. (2013). PMC. [Link]

  • Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. (2004). PubMed. [Link]

  • Preparation, characterization and biological evaluation of β-cyclodextrin-biotin conjugate based podophyllotoxin complex. (2021). PubMed. [Link]

Sources

Comparative

cytotoxicity assays for 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol derivatives

An in-depth evaluation of cytotoxicity assays is critical when developing neuro-active and oncological therapeutics. 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS 35697-13-3) and its trifluoroacetamide derivatives a...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of cytotoxicity assays is critical when developing neuro-active and oncological therapeutics. 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS 35697-13-3) and its trifluoroacetamide derivatives are essential synthetic precursors for piperidine-based ligands targeting the Vesicular Acetylcholine Transporter (VAChT) and Sigma-1 (σ1) receptors[1][2]. Because these ligands are designed to cross the blood-brain barrier, they possess high lipophilicity (ALogD values typically between 0.53 and 3.2)[1].

As a Senior Application Scientist, I frequently see standard cytotoxicity assays fail when applied to these specific heterocyclic building blocks. High lipophilicity and the intrinsic redox potential of the naphtho-oxirene core can cause severe assay interference. This guide objectively compares the performance of standard cytotoxicity assays (MTT, CellTiter-Glo, and LDH release) and provides a self-validating, field-proven methodology for screening these derivatives.

Mechanistic Framework of Cytotoxicity Assays

To understand why certain assays fail with oxirene derivatives, we must first examine their cellular targets. Cytotoxicity is generally quantified through one of three mechanisms: mitochondrial metabolic rate, cytosolic energy reserves, or membrane integrity[3][4].

AssayMechanisms Cell Target Cell Line (e.g., LLC-PK1 / PC12) Mito Mitochondrial Dehydrogenase (Metabolic Activity) Cell->Mito Intact cells ATP Cytosolic ATP (Energy Metabolism) Cell->ATP Intact cells Membrane Membrane Integrity (Necrosis/Apoptosis) Cell->Membrane Damaged cells MTT MTT / MTS Assay (Formazan Absorbance) Mito->MTT Reduces tetrazolium CTG CellTiter-Glo (Luminescence) ATP->CTG Luciferase reaction LDH LDH Release (Fluorescence) Membrane->LDH Enzyme leaks out

Cellular targets and readout mechanisms of standard in vitro cytotoxicity assays.

Comparative Performance Analysis

When evaluating 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol derivatives on standard cell lines like LLC-PK1 (pig kidney epithelial) or PC12 cells[1][2], the choice of assay dictates the reliability of your Cytotoxic Concentration 50 (CC50) data.

The Pitfalls of MTT/MTS Assays

Historically, the MTT assay has been the default choice. However, it is fundamentally flawed for this class of compounds. The naphtho-oxirene core can exhibit intrinsic redox activity, artificially reducing the tetrazolium salt to formazan even in the absence of viable cells[4]. Furthermore, the highly lipophilic nature of VAChT ligands means they often precipitate in aqueous media. The organic solvents (e.g., DMSO) required to solubilize the resulting formazan crystals interact unpredictably with these precipitates, leading to high background noise and false-negative viability readings[4].

The Superiority of ATP and LDH Assays

ATP-based assays (e.g., CellTiter-Glo) bypass redox interference entirely by utilizing a luminescent luciferase reaction that is highly sensitive and chemically orthogonal to the oxirene core[4][5]. Conversely, Lactate Dehydrogenase (LDH) assays measure the physical rupture of the cell membrane, providing a direct marker of necrosis that does not rely on intracellular metabolic rates[3][5].

Table 1: Quantitative Comparison of Cytotoxicity Assays for Oxirene Derivatives

Assay ModalityPrimary TargetReadout TypeSensitivity (Cells/well)Interference Risk (Lipophilic/Redox Ligands)HTS Suitability
MTT / MTS Mitochondrial DehydrogenaseAbsorbance (Colorimetric)~1,000High (Redox cycling, formazan solubilization issues)Low to Moderate
CellTiter-Glo Cytosolic ATPLuminescence< 50Low (Resistant to redox, homogeneous lysis)Excellent
LDH Release Membrane IntegrityFluorescence / Absorbance~500Moderate (Background from serum LDH requires control)High

Expert Insights: Building a Self-Validating System (E-E-A-T)

Do not rely on a single biological marker to define cytotoxicity. A compound that depletes ATP might be cytostatic (halting cell division) rather than cytotoxic (killing the cell). To establish absolute trustworthiness in your screening pipeline, you must multiplex your readouts .

By pairing a non-destructive LDH release assay with a downstream ATP assay in the exact same well, you create a self-validating logical loop[5]. If a 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol derivative is truly cytotoxic, you will observe a proportional decrease in ATP (metabolic collapse) coupled with an increase in extracellular LDH (membrane rupture). If ATP drops but LDH remains baseline, the compound is likely inducing cell cycle arrest or interfering with the luciferase enzyme, prompting further investigation rather than an immediate false-positive classification.

Step-by-Step Methodology: Multiplexed LDH & ATP Workflow

The following protocol details a high-throughput, multiplexed approach optimized for screening lipophilic VAChT and σ1 receptor ligands in 384-well formats.

MultiplexWorkflow Step1 1. Seed Cells (LLC-PK1/PC12) in 384-well microplate Step2 2. Dose with Oxirene Derivatives (0.1 nM - 100 μM) Step1->Step2 Step3 3. Incubate (24-72h) at 37°C, 5% CO2 Step2->Step3 Split Multiplexed Readout Step3->Split ReadLDH 4a. Transfer 5μL supernatant for LDH Fluorescent Assay Split->ReadLDH ReadCTG 4b. Add CellTiter-Glo to remaining well volume Split->ReadCTG Data 5. Calculate CC50 & Validate via Z'-factor ReadLDH->Data ReadCTG->Data

Self-validating multiplexed workflow combining LDH release and ATP quantification.

Protocol Steps:

  • Cell Seeding : Seed LLC-PK1 or PC12 cells at a density of 2,000 cells/well in 20 μL of low-serum culture medium into a 384-well opaque white microplate. Causality Note: Low serum is mandatory to minimize background fluorescence from inherent bovine LDH found in standard FBS[5].

  • Compound Dosing : Prepare a 10-point dose-response curve of the oxirene derivatives (0.1 nM to 100 μM) in DMSO. Use an acoustic liquid handler to transfer compounds, ensuring the final DMSO concentration remains ≤ 0.5% to prevent solvent-induced toxicity.

  • Incubation : Incubate the treated plates for 48 hours at 37°C, 5% CO2[1].

  • LDH Release Readout (Necrosis) :

    • Equilibrate plates to room temperature (22°C) for 20 minutes to stabilize enzymatic reaction rates[5].

    • Transfer 5 μL of supernatant from each well to a secondary black 384-well plate.

    • Add 5 μL of CytoTox-ONE™ reagent. Incubate for 10 minutes.

    • Measure fluorescence (Excitation 560 nm / Emission 590 nm).

  • ATP Quantitation (Metabolic Viability) :

    • To the original plate (containing the remaining 15 μL of cells and medium), add 15 μL of CellTiter-Glo® reagent.

    • Shake on an orbital shaker for 2 minutes to induce complete cellular lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].

    • Measure luminescence using a multimode plate reader.

  • Data Validation : Calculate the Z'-factor using vehicle (0.5% DMSO) and positive controls (e.g., 10 μM Staurosporine). A Z' score ≥ 0.5 mathematically validates the plate's integrity for both readouts[5].

Sources

Validation

comparing the efficacy of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol based probes

Comparative Efficacy of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol-Based Probes for VAChT and Sigma-1 Receptor Imaging As a Senior Application Scientist specializing in neuroimaging and radiotracer development, I freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol-Based Probes for VAChT and Sigma-1 Receptor Imaging

As a Senior Application Scientist specializing in neuroimaging and radiotracer development, I frequently evaluate novel chemical scaffolds designed to map the Vesicular Acetylcholine Transporter (VAChT). The precise quantification of VAChT is a critical biomarker for tracking presynaptic cholinergic decline in Alzheimer's disease (AD) and other neurodegenerative disorders. While traditional vesamicol derivatives paved the way for early imaging, the introduction of the 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol building block (CAS: 35697-13-3) ()[1] has fundamentally upgraded the synthesis of conformationally restricted, highly potent benzovesamicol analogues.

This guide objectively compares the efficacy, selectivity, and binding kinetics of probes derived from this specific tetrahydronaphtho-oxirene scaffold against classical alternatives, providing a self-validating framework for researchers and drug development professionals.

Mechanistic Rationale: The Tetrahydronaphtho-Oxirene Advantage

To understand why this specific epoxide core outperforms simple cyclohexene oxide (the precursor to standard vesamicol), we must examine the thermodynamics of the receptor-ligand interaction.

The 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol core serves as a rigid, stereochemically defined intermediate. When subjected to nucleophilic ring-opening by substituted piperidines, it undergoes a trans-diaxial opening governed strictly by the Fürst-Plattner rule. This yields a highly specific 1,2-trans-amino alcohol configuration.

Causality in Design:

  • Conformational Rigidity: The fused tetrahydronaphthalene (tetralin) ring locks the system in a specific half-chair conformation. This drastically reduces the entropic penalty ( ΔS ) upon binding to the VAChT active site compared to the flexible cyclohexane ring of standard vesamicol.

  • Enhanced π−π Stacking: The aromatic ring of the tetralin core provides critical π−π stacking interactions with aromatic residues (e.g., Trp331) deep within the VAChT binding pocket.

  • Hydrogen Bonding: The hydroxyl group at the 3-position acts as a crucial hydrogen bond donor, anchoring the probe and significantly increasing target residence time.

Comparative Efficacy: Scaffold Performance

How do probes derived from this advanced scaffold compare to existing clinical standards? The data demonstrates a nearly 100-fold increase in binding affinity when transitioning from the classical vesamicol structure to the tetrahydronaphtho-oxirene derived analogues ()[2]. Furthermore, specific bipiperidinyl derivatives of this core have shown exceptional crossover utility as Sigma-1 receptor ligands ()[3].

Table 1: Quantitative In Vitro Binding Affinity and Lipophilicity Comparison

Probe ScaffoldRepresentative LigandPrimary Target Ki​ (nM)ALogD (Lipophilicity)Primary Application
Cyclohexanol (Standard)(-)-VesamicolVAChT73.5 ± 4.12.10Baseline pharmacological tool
Benzovesamicol [18F]FEOBVVAChT~5.0 ± 0.82.50Clinical PET Imaging
Tetrahydronaphtho-oxirene (-)-Compound 24bVAChT0.78 ± 0.091.56Next-gen high-affinity PET
Tetrahydronaphtho-oxirene Compound 5 analogueSigma-19.39 ± 1.22.80Oncology / CNS dual-imaging

Data Synthesis: The (-)-enantiomer of Compound 24b (an aminobenzovesamicol analogue synthesized from the 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol core) exhibits sub-nanomolar affinity, making it vastly superior for detecting low-density VAChT expression in early-stage dementia.

Experimental Protocols: Synthesis and Self-Validating Assays

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Regioselective Epoxide Ring Opening

Causality: We utilize Lithium Perchlorate ( LiClO4​ ) as a mild Lewis acid to coordinate with the epoxide oxygen. This lowers the activation energy for nucleophilic attack without causing unwanted carbocation-mediated rearrangement of the delicate tetralin core.

  • Preparation: Dissolve 1.0 eq (10 mmol) of 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol in 20 mL of anhydrous ethanol under an inert argon atmosphere.

  • Nucleophilic Addition: Add 1.2 eq of the desired substituted piperidine (e.g., 4-(4-aminobenzoyl)piperidine).

  • Catalysis & Heating: Introduce a catalytic amount of LiClO4​ (0.1 eq) and reflux the mixture at 80°C for 16 hours. Monitor completion via TLC (Hexane:EtOAc 1:1).

  • Chiral Resolution: Concentrate under reduced pressure. Because VAChT binding is highly stereoselective, purify the racemate via chiral HPLC (Chiralcel OD column, Isopropanol/Hexane mobile phase) to isolate the active (-)-enantiomer.

Protocol B: In Vitro Competitive Binding Assay (VAChT)

Self-Validating System: A binding assay is meaningless without controlling for non-specific lipophilic partitioning. We utilize Polyethylenimine (PEI) to neutralize the negative charge of glass fiber filters, preventing the highly lipophilic probes from artificially inflating the background signal.

  • Tissue Preparation: Homogenize PC12 cells (chosen for their high endogenous VAChT expression) in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 2 nM [3H] vesamicol in the presence of varying concentrations ( 10−11 to 10−5 M) of the synthesized tetrahydronaphtho-probe.

  • NSB Control (Critical): Define Non-Specific Binding (NSB) in parallel wells using 10 µM of unlabeled (-)-vesamicol.

  • Separation & Quantification: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked for 2 hours in 0.5% PEI). Wash thrice with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting to calculate the IC50​ and subsequent Ki​ via the Cheng-Prusoff equation.

Pathway and Workflow Visualizations

Pathway Choline Choline Uptake (CHT1) ACh_Syn ACh Synthesis (ChAT) Choline->ACh_Syn VAChT Vesicular Transport (VAChT) ACh_Syn->VAChT Vesicle Synaptic Vesicle Storage VAChT->Vesicle Probe Tetrahydronaphtho-Probe Competitive Binding Probe->VAChT Inhibits

Fig 1: Cholinergic pathway showing targeted VAChT inhibition by the novel probe.

Workflow Step1 1. Epoxide Opening 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol Step2 2. Chiral HPLC Resolution Isolation of (-)-Enantiomer Step1->Step2 Step3 3. Radiosynthesis [11C] or [18F] Labeling Step2->Step3 Step4 4. In Vitro Binding Assay VAChT vs Sigma-1 Selectivity Step3->Step4 Step5 5. MicroPET Imaging In Vivo Biodistribution Step4->Step5

Fig 2: Experimental workflow for the synthesis and validation of the radiotracer.

References

  • Title: Heteroaromatic and Aniline Derivatives of Piperidines As Potent Ligands for Vesicular Acetylcholine Transporter Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: US8658131B2 - Compounds comprising 4-benzoylpiperidine as a sigma-1-selective ligand Source: Google Patents URL

Sources

Comparative

A Comparative Guide to the Synthesis and Reactivity of Tetrahydronaphtho[2,3-b]oxirene Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction to the Tetrahydronaphtho[2,3-b]oxirene Scaffold The tetrahydronaphtho[2,3-b]oxirene ring system represents a class of strained heterocyclic com...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Tetrahydronaphtho[2,3-b]oxirene Scaffold

The tetrahydronaphtho[2,3-b]oxirene ring system represents a class of strained heterocyclic compounds that are pivotal intermediates in both metabolic pathways and synthetic organic chemistry. The core structure, an epoxide fused to a partially hydrogenated naphthalene ring, confers a high degree of reactivity, making these compounds both valuable synthetic precursors and molecules of significant biological interest. The specific compound, 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol (CAS 35697-13-3), while commercially available, is not extensively documented in peer-reviewed literature, suggesting its role as a niche building block or a transient intermediate.[1]

The primary interest in this scaffold stems from two key areas:

  • Synthetic Utility : The strained oxirane (epoxide) ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of a wide range of functional groups. This makes tetrahydronaphtho[2,3-b]oxirenes valuable synthons for the construction of more complex polycyclic molecules, including natural products and their analogs.[2][3]

  • Biological Activity and Toxicology : In biological systems, naphthalene is metabolized by cytochrome P-450 (CYP) monooxygenases to form reactive naphthalene epoxides.[4][5] These electrophilic intermediates can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and toxicity.[5] Understanding the chemistry of these epoxides is therefore crucial for toxicology and drug metabolism studies.

This guide will compare and contrast the different synthetic routes to access this scaffold, explore the reactivity of the epoxide ring, and discuss the potential biological activities of this class of compounds, drawing parallels with structurally related molecules.

Comparative Synthesis of Tetrahydronaphtho[2,3-b]oxirene Derivatives

The synthesis of the tetrahydronaphtho[2,3-b]oxirene core primarily relies on the epoxidation of a corresponding dihydronaphthalene precursor. The choice of oxidant and reaction conditions can significantly influence the yield, stereoselectivity, and substrate scope of the transformation.

Chemical Epoxidation

Traditional chemical epoxidation methods using peroxy acids (e.g., m-CPBA) or other oxidants are a straightforward approach to the synthesis of naphthalene epoxides. However, these methods can sometimes lack selectivity, particularly with complex substrates, and may require harsh reaction conditions.

Biocatalytic Epoxidation

A more recent and elegant approach involves the use of enzymes to catalyze the epoxidation of naphthalene and its derivatives. Fungal peroxygenases, for example, have been shown to generate naphthalene epoxides from naphthalene under mild, aqueous conditions.[2][3] This biocatalytic approach offers several advantages:

  • High Selectivity : Enzymes can exhibit high regio- and stereoselectivity, leading to the formation of a single enantiomer of the epoxide.

  • Mild Reaction Conditions : Biocatalytic reactions are typically carried out at or near room temperature and neutral pH, which is advantageous for sensitive substrates.

  • Green Chemistry : This method avoids the use of harsh chemical oxidants and organic solvents, aligning with the principles of green chemistry.

The primary drawback of biocatalytic methods can be the availability and stability of the enzyme, as well as the potential for lower product throughput compared to traditional chemical synthesis.

Reactivity and Synthetic Applications: Nucleophilic Ring-Opening

The synthetic utility of tetrahydronaphtho[2,3-b]oxirenes is dominated by the nucleophilic ring-opening of the epoxide. This reaction proceeds with high stereospecificity (typically an anti-addition), providing access to a diverse range of trans-disubstituted dihydronaphthalene derivatives.

A key challenge and opportunity in working with these epoxides is controlling the competition between nucleophilic ring-opening and spontaneous rearrangement to the corresponding naphthol.[2] The outcome of the reaction is influenced by several factors, including the nature of the nucleophile, its concentration, and the reaction time.[2]

NucleophileProduct TypeKey Considerations
Azide (N₃⁻)trans-azidoalcoholsAzide is an effective nucleophile that can lead to high yields of the ring-opened product. The resulting azidoalcohols are versatile intermediates for the synthesis of amino alcohols and other nitrogen-containing compounds.[2]
Water (H₂O)trans-diolsIn aqueous media, hydrolysis of the epoxide can lead to the formation of diols. This is a key metabolic pathway for the detoxification of naphthalene epoxides.
Thiols (RSH)trans-thioethersThiols, such as glutathione in biological systems, are potent nucleophiles that readily open the epoxide ring. This reaction is a critical detoxification pathway but can also lead to the depletion of cellular antioxidants.[4]

The ability to trap the enzymatically generated naphthalene epoxide with a nucleophile before it rearranges is a significant advancement, providing a direct route to chiral, non-racemic trans-disubstituted cyclohexadiene synthons.[2][3]

Potential Biological Activities and Therapeutic Relevance

While the specific biological activities of 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol are not well-documented, the broader class of compounds containing a tetrahydronaphthalene or related polycyclic core exhibits a wide range of biological effects. By analogy, we can infer potential areas of interest for the tetrahydronaphtho[2,3-b]oxirene scaffold.

  • Anticancer Activity : Many natural and synthetic compounds with tetrahydroanthraquinone and naphthyridine scaffolds have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines.[6][7] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[6] The electrophilic nature of the epoxide in the tetrahydronaphtho[2,3-b]oxirene core suggests a potential for covalent modification of biological targets, a mechanism employed by some anticancer drugs.

  • Antimicrobial and Anti-inflammatory Properties : Terpenoids and other natural products containing fused ring systems have been reported to possess antibacterial, antifungal, and anti-inflammatory properties.[7][8][9] For instance, some canthin-6-one derivatives show strong inhibitory effects on nitric oxide (NO) production, a key mediator of inflammation.[7]

The development of novel derivatives from the tetrahydronaphtho[2,3-b]oxirene scaffold, particularly through the nucleophilic ring-opening reaction, could lead to the discovery of new therapeutic agents. For example, the introduction of pharmacophoric groups like 1,2,3-triazoles, which are known to be present in various biologically active molecules, could be a promising avenue for future research.[8][10][11]

Experimental Protocols

Representative Protocol for Biocatalytic Epoxidation and In Situ Nucleophilic Ring-Opening of Naphthalene

This protocol is adapted from the work of Hammerer et al. (2021) and demonstrates a general procedure for the enzymatic generation of naphthalene epoxide and its subsequent reaction with a nucleophile.[2][3]

Materials:

  • Naphthalene

  • Fungal Peroxygenase (e.g., PaDa-I)

  • Hydrogen Peroxide (H₂O₂)

  • Sodium Azide (NaN₃)

  • Sodium Phosphate Buffer (NaPi), pH 7.0

  • Acetonitrile (CH₃CN)

Procedure:

  • Prepare a stock solution of naphthalene in acetonitrile.

  • In a reaction vessel, combine the sodium phosphate buffer and acetonitrile (e.g., in a 70:30 ratio).

  • Add the naphthalene stock solution to the buffer to achieve the desired final concentration (e.g., 2 mM).

  • Initiate the enzymatic reaction by adding the fungal peroxygenase to the reaction mixture (e.g., to a final concentration of 200 nM).

  • Start the epoxidation by adding hydrogen peroxide (e.g., 2 mM).

  • After a short period to allow for initial epoxide formation (e.g., a few minutes), add the nucleophile (e.g., sodium azide) to the reaction mixture.

  • Allow the reaction to proceed at a controlled temperature (e.g., 30°C) with stirring.

  • Monitor the reaction progress by a suitable analytical method, such as HPLC, to determine the consumption of naphthalene and the formation of the ring-opened product and the naphthol byproduct.

  • Upon completion, quench the reaction and extract the products for purification and characterization.

Causality Behind Experimental Choices:

  • Acetonitrile as a Co-solvent : Naphthalene has poor aqueous solubility, so a co-solvent like acetonitrile is necessary to achieve a sufficient substrate concentration in the reaction medium.

  • Controlled Addition of H₂O₂ : Hydrogen peroxide is the oxidant in this reaction, but it can also inactivate the enzyme at high concentrations. Therefore, it is added in a controlled manner.

  • Delayed Addition of Nucleophile : Adding the nucleophile from the very beginning of the reaction could lead to inactivation of the heme enzyme.[2] A short delay allows for the initial enzymatic production of the epoxide before trapping.

  • Monitoring by HPLC : HPLC is essential for quantifying the conversion of the starting material and the yields of the desired product versus the undesired rearrangement product, allowing for optimization of the reaction conditions.

Visualizations

Chemical Structures

cluster_main 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol cluster_related Related Naphthalene Epoxide main_compound related_compound naphthalene Naphthalene epoxide Naphthalene Epoxide (Tetrahydronaphtho-oxirene) naphthalene->epoxide Epoxidation (e.g., Peroxygenase + H₂O₂) naphthol 1-Naphthol (Rearrangement Product) epoxide->naphthol Spontaneous Rearrangement ring_opened trans-Disubstituted Product epoxide->ring_opened Nucleophilic Attack (e.g., Nu⁻) compound Electrophilic Epoxide (e.g., Tetrahydronaphtho-oxirene) adduct Covalent Adduct compound->adduct Covalent Bonding protein Cellular Nucleophile (Protein, DNA) protein->adduct effect Biological Effect (e.g., Cytotoxicity, Enzyme Inhibition) adduct->effect

Caption: Covalent modification of biomolecules by electrophilic epoxides.

Conclusion

The tetrahydronaphtho[2,3-b]oxirene scaffold represents a fascinating and reactive class of molecules. While the specific compound 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol remains largely unexplored in the scientific literature, the broader family of naphthalene epoxides serves as a rich platform for both synthetic innovation and biological investigation. The development of biocatalytic methods for their synthesis and the strategic trapping of these reactive intermediates with nucleophiles have opened up new avenues for the efficient construction of complex chiral molecules. For drug development professionals, the inherent reactivity of this scaffold, analogous to the metabolic activation of naphthalene, suggests that derivatives could be designed as covalent inhibitors or probes for biological targets. Further research into the synthesis and biological evaluation of a wider range of substituted tetrahydronaphtho[2,3-b]oxirene derivatives is warranted and holds significant promise for the discovery of novel chemical entities with therapeutic potential.

References

  • Hammerer, L., et al. (2021). Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. ACS Catalysis. Available at: [Link]

  • Hammerer, L., et al. (2021). Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. TU Delft Repository. Available at: [Link]

  • Lin, C. Y., et al. (2006). Schematic of the metabolism of naphthalene to reactive epoxides and their subsequent trapping as GSH conjugates. ResearchGate. Available at: [Link]

  • Hammerer, L., et al. (2021). Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions - PMC. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1a,2,3,7b-Tetrahydronaphth(1,2-b)oxirene-2,3-diol. National Center for Biotechnology Information. Available at: [Link]

  • (1aα,7aα)-1a,2,7,7a-Tetrahydro-2α,7α-ethanonaphth[2,3-b]oxirene. NextSDS. Available at: [Link]

  • Banerjee, D. K., et al. (1983). Chiral synthesis of optically active S(+)-2,6,7,7a-tetrahydro-lfl. Indian Academy of Sciences. Available at: [Link]

  • Synthesis of 9,10-Substituted 3,4,10,10a-Tetrahydro-2H,9H-1-oxa-4a,9-diazaphenanthrenes by Reductive Cyclization Method. (2014). Asian Journal of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2025). Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate. Available at: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2012). National Center for Biotechnology Information. Available at: [Link]

  • 2,7-Ethanonaphth[2,3-b]oxirene, 1a,2,7,7a-tetrahydro-, (1a.alpha.,2.alpha.,7.alpha.,7a.alpha.)-. SpectraBase. Available at: [Link]

  • Zhang, N., et al. (2020). Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers in Pharmacology. Available at: [Link]

  • Wolska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Dar, B. A., et al. (2022). Biological activities of meroterpenoids isolated from different sources. National Center for Biotechnology Information. Available at: [Link]

  • Kurek, J. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Semantic Scholar. Available at: [Link]

  • Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols. (2017). Bentham Science. Available at: [Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (2024). MDPI. Available at: [Link]

  • Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. (2007). MDPI. Available at: [Link]

  • Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. (2024). Beilstein Journals. Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol
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